Product packaging for Methyl Cinnamate(Cat. No.:CAS No. 103-26-4)

Methyl Cinnamate

Cat. No.: B042326
CAS No.: 103-26-4
M. Wt: 162.18 g/mol
InChI Key: CCRCUPLGCSFEDV-BQYQJAHWSA-N
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Description

Methyl cinnamate is a naturally occurring ester, widely utilized in biochemical and pharmacological research due to its role as a key constituent in various plants and its diverse biological activities. Its primary mechanism of action is not fully elucidated but is often associated with the modulation of cellular signaling pathways and interaction with transient receptor potential (TRP) channels. In research settings, this compound serves as a critical standard and analytical reference in gas chromatography-mass spectrometry (GC-MS) for the identification of plant metabolites and the characterization of flavor and fragrance profiles. Furthermore, it is extensively studied for its potential antioxidant, antimicrobial, and anti-inflammatory properties, making it a compound of interest in the development of novel therapeutic and preservative agents. Its role in plant defense mechanisms against pathogens and herbivores is also a significant area of investigation in botanical and agricultural sciences. This product is provided as a high-purity compound to ensure reliable and reproducible results in these specialized research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O2 B042326 Methyl Cinnamate CAS No. 103-26-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-3-phenylprop-2-enoate
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InChI

InChI=1S/C10H10O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-8H,1H3/b8-7+
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InChI Key

CCRCUPLGCSFEDV-BQYQJAHWSA-N
Source PubChem
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Canonical SMILES

COC(=O)C=CC1=CC=CC=C1
Source PubChem
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Isomeric SMILES

COC(=O)/C=C/C1=CC=CC=C1
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Molecular Formula

C10H10O2
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DSSTOX Substance ID

DTXSID5044314
Record name Methyl (E)-cinnamate
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Molecular Weight

162.18 g/mol
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Physical Description

Liquid, Solid with a fruity, balsamic odor like strawberries; mp = 36 deg C; [Merck Index] Light yellow crystals; mp = 36-38 deg C; [Sigma-Aldrich MSDS], Colourless crystalline mass, fruity balsamic odour
Record name 2-Propenoic acid, 3-phenyl-, methyl ester
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Record name Methyl cinnamate
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Solubility

insoluble in water; soluble in oils, moderately soluble (in ethanol)
Record name Methyl cinnamate
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Vapor Pressure

0.04 [mmHg]
Record name Methyl cinnamate
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CAS No.

103-26-4, 1754-62-7
Record name Methyl cinnamate
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Record name Methyl trans-cinnamate
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Record name Methyl cinnamate
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Record name 2-Propenoic acid, 3-phenyl-, methyl ester
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Record name Methyl (E)-cinnamate
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Record name Methyl cinnamate
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Record name METHYL CINNAMATE
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Foundational & Exploratory

An In-depth Technical Guide to the Antimicrobial and Anti-fungal Properties of Methyl Cinnamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cinnamate, the methyl ester of cinnamic acid, is an aromatic compound naturally found in a variety of plants, including cinnamon and strawberries.[1] Beyond its use as a flavoring and fragrance agent, this compound has garnered significant scientific interest for its broad-spectrum antimicrobial and antifungal activities.[2] Cinnamic acid and its derivatives are recognized as a promising scaffold for the development of novel therapeutic agents to combat infectious diseases, a critical need in an era of rising antimicrobial resistance.[3][4] This technical guide provides a comprehensive overview of the antimicrobial and antifungal properties of this compound, detailing its activity, mechanisms of action, and the experimental protocols used for its evaluation.

Quantitative Antimicrobial and Antifungal Activity

The efficacy of this compound has been quantified against a range of pathogenic bacteria and fungi. The primary metrics used are the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, and the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), the lowest concentration that results in microbial death.[5]

Antibacterial Activity

This compound has demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. The esterification of the carboxylic group of cinnamic acid to form this compound results in a bioactive derivative, suggesting that increased lipophilicity enhances its ability to penetrate bacterial membranes.[3]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacteria

Bacterial Strain MIC (µg/mL) MIC (µM) Reference
Bacillus subtilis 48.82 301 [6]
Escherichia coli 26.60 164 [6]
Staphylococcus aureus 40.87 252 [6]

| Various Bacteria | 128.00 | 789.19 |[3] |

Note: Molar mass of this compound is 162.19 g/mol . Conversions are calculated based on this value.

Antifungal Activity

This compound exhibits potent activity against a variety of fungal species, including yeasts and molds. Its efficacy is often more pronounced against fungi than bacteria.[3]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Fungi

Fungal Strain MIC (µg/mL) MIC (µM) Reference
Candida albicans 8.11 50 [6]
Candida albicans (ATCC-76485) 128.00 789.19 [3]
Candida tropicalis (ATCC-13803) 128.00 789.19 [3]
Candida glabrata (ATCC-90030) 128.00 789.19 [3]
Aspergillus niger 9.89 61 [6]
Aspergillus flavus (LM-171) 255.96 1578.16 [3]
Aspergillus restrictus 62.5 - 250 385.3 - 1541.4 [2]
Aspergillus fumigatus 62.5 - 250 385.3 - 1541.4 [2]
Penicillium citrinum (ATCC-4001) 255.96 1578.16 [3]

| Gloeophyllum sepiarium | 2000 (effective from) | 12331.2 (effective from) |[7] |

Note: Molar mass of this compound is 162.19 g/mol . Conversions are calculated based on this value.

Mechanisms of Action

The antimicrobial and antifungal effects of this compound and related cinnamic acid derivatives are attributed to several mechanisms, primarily involving the disruption of microbial cell structure and function.

Fungal Cell Membrane and Wall Disruption

The primary mechanism of antifungal action for cinnamate derivatives involves the fungal cell membrane.[3]

  • Ergosterol Interaction: Studies suggest that these compounds can directly interact with ergosterol, a crucial sterol component of the fungal plasma membrane that regulates fluidity and cell growth.[3] This interaction can lead to membrane disruption, increased permeability, and subsequent leakage of vital intracellular components.

  • Cell Wall Interference: There is also evidence that cinnamate derivatives interfere with the fungal cell wall. In the presence of an osmotic protector like sorbitol, the MIC of related compounds increases, indicating that the cell wall is a target.[3]

Inhibition of Fungal-Specific Enzymes

Another proposed mechanism is the inhibition of enzymes unique to fungi. Cinnamic acid derivatives have been shown to inhibit benzoate 4-hydroxylase (CYP53), an enzyme involved in the detoxification of aromatic compounds in fungi.[8] Targeting such fungal-specific pathways presents a promising avenue for developing selective antifungal agents with potentially lower toxicity to host cells.

Proposed Antifungal Mechanism of this compound cluster_0 This compound Action cluster_1 Fungal Cell cluster_2 Cellular Effects MC This compound CellWall Cell Wall MC->CellWall Interference Ergosterol Ergosterol MC->Ergosterol Direct Interaction CYP53 Benzoate 4-hydroxylase (CYP53) MC->CYP53 Inhibition Disruption Membrane Disruption & Increased Permeability CellMembrane Cell Membrane Ergosterol->Disruption Inhibition Enzyme Inhibition CYP53->Inhibition Leakage Leakage of Intracellular Components Disruption->Leakage Death Fungal Cell Death Inhibition->Death Leakage->Death

Caption: Proposed antifungal mechanisms of this compound.

Experimental Protocols

Standardized methodologies are crucial for the reliable evaluation of antimicrobial agents. The following protocols are commonly cited in the assessment of this compound.

Determination of MIC and MBC/MFC

Broth Microdilution Method This is a widely used technique to determine the MIC of an antimicrobial agent.[9][10][11][12]

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted (typically two-fold) in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi) across the wells of a 96-well microtiter plate.[11]

  • Inoculum Preparation: The test microorganism is cultured overnight and then diluted to a standardized concentration (e.g., ~5 x 10^5 CFU/mL).[12]

  • Inoculation: A standardized volume of the microbial suspension is added to each well of the microtiter plate containing the diluted antimicrobial agent. Control wells (growth control without the agent, and sterility control with no microbes) are included.[12]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[12]

  • MIC Determination: The MIC is recorded as the lowest concentration of the agent that completely inhibits visible growth (i.e., the first clear well).[9]

  • MBC/MFC Determination: To determine the MBC or MFC, a small aliquot (e.g., 10 µL) from the wells showing no visible growth is subcultured onto an agar plate.[13] After further incubation, the MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[5][14]

Workflow for MIC/MBC Determination Start Start PrepAgent Prepare Serial Dilutions of this compound in 96-well plate Start->PrepAgent PrepInoculum Prepare Standardized Microbial Inoculum Start->PrepInoculum Inoculate Inoculate Plate Wells PrepAgent->Inoculate PrepInoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate ReadMIC Determine MIC (Lowest concentration with no visible growth) Incubate->ReadMIC Subculture Subculture from clear wells onto agar plates ReadMIC->Subculture IncubateAgar Incubate Agar Plates Subculture->IncubateAgar ReadMBC Determine MBC/MFC (≥99.9% killing) IncubateAgar->ReadMBC End End ReadMBC->End

Caption: General workflow for MIC and MBC/MFC determination.

Mechanism of Action Studies

Ergosterol Binding Assay This assay is used to determine if a compound's antifungal activity is due to its interaction with ergosterol in the fungal cell membrane.[15]

  • MIC Determination with Ergosterol: The standard broth microdilution MIC assay is performed as described above.

  • Parallel Assay: A parallel assay is conducted where exogenous ergosterol (e.g., 50-250 µg/mL) is added to the growth medium in the microtiter plate wells along with the serial dilutions of this compound.[15]

  • Analysis: The MIC values from both assays (with and without ergosterol) are compared. A significant increase in the MIC value in the presence of ergosterol suggests that the compound acts by binding to or interfering with ergosterol. This is because the exogenous ergosterol competitively binds to the compound, reducing its availability to disrupt the fungal membrane.[15]

Synergistic Effects

The potential for this compound to work synergistically with existing antimicrobial drugs is an important area of research. Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects.

Checkerboard Method This method is used to quantitatively assess synergistic, additive, indifferent, or antagonistic interactions between two compounds.[16][17][18]

  • Plate Setup: A 96-well plate is set up with serial dilutions of this compound along the x-axis and a second antimicrobial agent along the y-axis. This creates a matrix of wells with varying concentrations of both compounds.[17]

  • Inoculation and Incubation: Each well is inoculated with a standardized microbial suspension and incubated.

  • FIC Index Calculation: After incubation, the MIC of each compound alone and in combination is determined. The Fractional Inhibitory Concentration (FIC) index is calculated using the formula: FIC Index = FIC of Drug A + FIC of Drug B Where FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone) and FIC B = (MIC of Drug B in combination) / (MIC of Drug B alone).[17]

  • Interpretation:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0[19]

Conclusion

This compound demonstrates significant potential as a broad-spectrum antimicrobial and antifungal agent. Its activity is particularly noteworthy against various fungal pathogens. The primary mechanism of action appears to be the disruption of the fungal cell membrane through interaction with ergosterol, a validated target for antifungal therapy. Standardized protocols such as broth microdilution and the checkerboard method are essential for quantifying its efficacy and exploring synergistic combinations. Further research, including in vivo studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of this compound in the development of new treatments for infectious diseases.

References

Olfactory properties and aroma profile of methyl cinnamate for sensory analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Olfactory Properties and Aroma Profile of Methyl Cinnamate for Sensory Analysis

This technical guide provides a comprehensive overview of the olfactory properties, aroma profile, and sensory analysis of this compound. The information is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this aromatic compound.

Introduction to this compound

This compound is the methyl ester of cinnamic acid, a naturally occurring compound found in various plants, fruits, and spices.[1] It is a white to transparent crystalline solid with a strong, aromatic odor.[1] This compound is a key component in the flavor and fragrance industries, valued for its sweet, fruity, and balsamic aroma.[2][3] It is widely used in perfumes, cosmetics, soaps, detergents, and as a flavoring agent in food products.[2][3][4]

Olfactory Properties and Aroma Profile

The aroma of this compound is complex and is characterized by several key descriptors. Its scent is predominantly sweet and fruity, often reminiscent of strawberry and cherry, with balsamic and slightly spicy undertones similar to cinnamon.[1][2][4][5][6] The tenacity of its aroma is considered good, contributing to the longevity of fragrances.[2] When diluted, the character of its aroma can shift, offering more nuanced olfactory experiences.[2]

Table 1: Key Aroma Descriptors for this compound

Aroma DescriptorDescriptionReferences
Sweet A primary and dominant characteristic.[2][3][4]
Fruity Often compared to strawberry and cherry.[1][2][5]
Balsamic Adds depth and richness to the aroma.[2][4][6]
Spicy A subtle hint of cinnamon-like warmth.[3][4]

Physicochemical and Quantitative Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in sensory analysis and product formulation.

Table 2: Physicochemical Properties of this compound

PropertyValueReferences
Chemical Formula C₁₀H₁₀O₂[1][7]
Molecular Weight 162.19 g/mol [7][8]
CAS Number 103-26-4[1]
Appearance White to transparent crystalline solid[1]
Melting Point 34-38 °C[1][9]
Boiling Point 261-262 °C[1][9]
Solubility Insoluble in water; soluble in alcohol and oils.[1][7]
Odor Threshold Data not consistently available in the reviewed literature.[10]

Note: The odor detection threshold for this compound is not consistently reported in publicly available literature, indicating a potential area for further research.

Experimental Protocols for Sensory Analysis

The sensory analysis of this compound involves a combination of instrumental and human panel-based methodologies to characterize its aroma profile.

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[11][12] This method is crucial for identifying the specific volatile compounds that contribute to the overall aroma of a sample.

Methodology:

  • Sample Preparation: Volatile compounds from a sample containing this compound are extracted using techniques such as Solid Phase Microextraction (SPME) or Simultaneous Distillation-Extraction (SDE).[5] SPME is often preferred as it is a solvent-free method that minimizes the risk of artifacts.[5]

  • GC Separation: The extracted volatiles are injected into a gas chromatograph, where they are separated based on their boiling points and polarity on a capillary column (e.g., DB-WAX).[10]

  • Olfactometry Detection: The effluent from the GC column is split, with one portion going to a chemical detector (like a mass spectrometer for identification) and the other to a sniffing port.[13] Trained sensory panelists sniff the effluent at the port and record the perceived aroma, its intensity, and its duration.[3]

  • Data Analysis: The data from the chemical detector and the sensory panel are combined to create an aromagram, which links specific chemical compounds to their perceived odors.[13]

Diagram 1: General Workflow for Gas Chromatography-Olfactometry (GC-O)

GCO_Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_results Data Analysis Sample Sample containing This compound Extraction Extraction (e.g., SPME, SDE) Sample->Extraction GC Gas Chromatograph Extraction->GC Splitter Column Effluent Splitter GC->Splitter MS Mass Spectrometer (Identification) Splitter->MS SniffingPort Sniffing Port Splitter->SniffingPort Aromagram Aromagram (Chemical & Sensory Data) MS->Aromagram Panelist Sensory Panelist (Detection & Description) SniffingPort->Panelist Panelist->Aromagram SensoryPanel_Process Start Start Selection Panelist Selection & Training Start->Selection Environment Controlled Testing Environment Selection->Environment Preparation Sample Preparation & Coding Environment->Preparation Presentation Sample Presentation to Panelists Preparation->Presentation Evaluation Sensory Evaluation (Descriptive/Discrimination) Presentation->Evaluation DataCollection Data Collection Evaluation->DataCollection Analysis Statistical Analysis DataCollection->Analysis Report Sensory Profile Report Analysis->Report End End Report->End Olfactory_Signaling cluster_membrane Olfactory Sensory Neuron Membrane Odorant This compound (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR 1. Binding G_protein G Protein (Gαolf) OR->G_protein 2. Activation AC Adenylyl Cyclase G_protein->AC 3. Activation cAMP cAMP AC->cAMP 4. Conversion ATP ATP ATP->AC CNG CNG Channel cAMP->CNG 5. Opening Ions_in Cation Influx (Ca²⁺, Na⁺) CNG->Ions_in 6. Influx Depolarization Neuron Depolarization Ions_in->Depolarization 7. Depolarization Signal_to_Brain Signal to Olfactory Bulb Depolarization->Signal_to_Brain 8. Action Potential

References

A Comprehensive Technical Guide to the Health and Safety of Methyl Cinnamate in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential health and safety information for the handling and use of methyl cinnamate in a laboratory setting. The following sections detail its physical and chemical properties, toxicological data, safe handling protocols, and emergency procedures to ensure a safe research environment.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid with a characteristic sweet, balsamic, and fruity odor reminiscent of cinnamon and strawberry.[1] It is the methyl ester of cinnamic acid and is found naturally in various plants, including fruits like strawberries and spices such as Sichuan pepper.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Chemical Formula C₁₀H₁₀O₂[1][2]
Molecular Weight 162.19 g/mol [2][3]
CAS Number 103-26-4[1][3]
Appearance White to off-white solid[1][3]
Odor Sweet, balsamic, fruity[1][3]
Melting Point 33.5 - 38 °C (92.3 - 100.4 °F)[4][5][6]
Boiling Point 260 - 262 °C (500 - 503.6 °F)[1][4][6]
Flash Point > 110 °C (> 230 °F)[1]
Solubility Insoluble in water. Soluble in alcohol, ether, glycerin, propylene glycol, and most non-volatile oils.[4][7]
log Pow 2.68[3]

Toxicological Information

This compound is considered moderately toxic by ingestion.[1] The primary health hazards are related to skin sensitization and potential irritation upon contact.

Table 2: Acute Toxicity Data for this compound

RouteSpeciesValueReferences
Oral LD50 Rat2610 mg/kg[1][5][8]
Dermal LD50 Rabbit> 5000 mg/kg[6][9][10]

Key Health Effects:

  • Skin Sensitization: May cause an allergic skin reaction.[11][12]

  • Skin Irritation: May cause skin irritation, characterized by itching, scaling, reddening, or blistering.[5]

  • Eye Irritation: May cause serious eye irritation, resulting in redness and pain.[5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust or fumes.[5]

  • Ingestion: May be harmful if swallowed.[3]

Carcinogenicity: this compound is not classified as a carcinogen by IARC, NTP, or OSHA.[8][9]

Experimental Protocols and Safe Handling

Adherence to proper laboratory procedures is crucial when working with this compound to minimize exposure and ensure safety.

Risk Assessment

Before commencing any experiment involving this compound, a thorough risk assessment should be conducted. This involves identifying potential hazards, evaluating the risks, and implementing appropriate control measures.

RiskAssessment start Start: Handling this compound hazards Identify Hazards - Skin/Eye Irritation - Skin Sensitization - Inhalation of dust start->hazards exposure Assess Exposure Potential - Quantity used - Duration of task - Dust/aerosol generation hazards->exposure controls Implement Control Measures exposure->controls ppe Personal Protective Equipment (PPE) - Gloves (Nitrile) - Safety glasses/goggles - Lab coat controls->ppe Low Risk engineering Engineering Controls - Fume hood/ventilated enclosure - Local exhaust ventilation controls->engineering Moderate Risk procedure Proceed with Experiment ppe->procedure admin Administrative Controls - Standard Operating Procedures (SOPs) - Training - Restricted access engineering->admin High Risk admin->procedure

Caption: Risk assessment workflow for handling this compound.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are recommended.[8][11]

  • Skin and Body Protection: A laboratory coat should be worn.[5] For tasks with a higher risk of splashing, consider additional protective clothing.

Engineering Controls
  • Ventilation: Work in a well-ventilated area. For procedures that may generate dust or vapors, use a chemical fume hood or a ventilated enclosure.[5][8]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible.[11]

General Handling and Storage
  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not breathe dust or vapors.[3]

  • Wash hands thoroughly after handling.[5]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

  • Keep away from incompatible materials such as strong oxidizing agents.[8]

Example Experimental Workflow: Synthesis of this compound (Fischer Esterification)

This is a generalized procedure. Specific amounts and conditions may vary based on the experimental design.

SynthesisWorkflow start Start: Synthesis of this compound reactants 1. Combine trans-cinnamic acid, methanol, and acid catalyst (e.g., H₂SO₄) in a round-bottom flask. start->reactants reflux 2. Reflux the reaction mixture with heating and stirring. reactants->reflux workup 3. Cool the mixture and perform an aqueous workup (e.g., add water and extract with an organic solvent). reflux->workup neutralize 4. Neutralize the organic layer (e.g., with sodium bicarbonate solution). workup->neutralize dry 5. Dry the organic layer (e.g., with anhydrous sodium sulfate). neutralize->dry evaporate 6. Remove the solvent under reduced pressure. dry->evaporate purify 7. Purify the crude product (e.g., by recrystallization or chromatography). evaporate->purify end End: Obtain pure this compound purify->end

Caption: General workflow for the synthesis of this compound.

Emergency Procedures

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[3]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops and persists.[3]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[3]

Spill and Leak Procedures
  • Small Spills:

    • Ensure adequate ventilation.

    • Wear appropriate personal protective equipment.

    • Sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[8]

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area.

    • Prevent further leakage or spillage if it is safe to do so.

    • Contain the spill using inert materials (e.g., sand, earth).

    • Follow institutional emergency response protocols.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[3]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides.[3][8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Biological Effects and Signaling Pathways

Recent research has begun to elucidate the biological activities of this compound. For instance, in a study on acetaminophen-induced hepatotoxicity in mice, this compound demonstrated protective effects by upregulating the Nrf2 pathway.[8] This pathway is a key regulator of cellular defense mechanisms against oxidative stress and inflammation.

Nrf2Pathway MC This compound Nrf2_Keap1 Nrf2-Keap1 Complex MC->Nrf2_Keap1 Induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Cell_Protection Cellular Protection from Oxidative Stress Antioxidant_Enzymes->Cell_Protection

References

The Significance of Methyl Cinnamate as a Volatile Component in Strawberry and Other Fruits: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl cinnamate is an aromatic organic compound and the methyl ester of cinnamic acid.[1][2] It presents as a white or transparent solid with a characteristic strong, aromatic odor described as fruity, sweet, and balsamic, with notes reminiscent of strawberry and cinnamon.[1][3] This volatile compound is a key contributor to the flavor and aroma profiles of a variety of plants. It is naturally found in fruits such as strawberry (Fragaria × ananassa), guava, and feijoa, as well as in spices like Sichuan pepper and certain basil varieties.[1] The highest known natural concentrations are found in the leaves and twigs of Eucalyptus olida, also known as the strawberry gum.[1] Due to its pleasant aroma, this compound is widely utilized in the flavor and perfume industries.[1][3] This guide provides a detailed technical overview of this compound in fruits, focusing on its biosynthesis, quantification, and the experimental protocols for its analysis, intended for researchers and professionals in the fields of food science, analytical chemistry, and drug development.

Biosynthesis of this compound

The formation of this compound in plants originates from the phenylpropanoid pathway, a major route for the synthesis of a wide array of secondary metabolites. The biosynthesis of this volatile ester in strawberry fruit is understood to proceed through a multi-step process involving a glucose ester intermediate.

In strawberries, cinnamic acid is first activated by glycosylation to form 1-O-trans-cinnamoyl-β-d-glucopyranose (cinnamoyl-d-Glc).[4] This reaction is catalyzed by a specific UDP-Glc:cinnamate glucosyltransferase, identified as Fragaria × ananassa glucosyltransferase 2 (FaGT2).[4][5][6] This cinnamoyl-d-Glc is a high-energy intermediate that then serves as a precursor for the formation of this compound.[4] It is proposed that an alcohol cinnamoyltransferase facilitates the transfer of the cinnamoyl group from cinnamoyl-d-Glc to methanol, yielding this compound.[4] The expression of the FaGT2 gene is observed to increase significantly during the ripening of strawberry fruit, which correlates with the accumulation of cinnamoyl-d-Glc.[6]

biosynthesis precursor Phenylalanine cinnamic_acid Cinnamic Acid precursor->cinnamic_acid Phenylpropanoid Pathway inv1 cinnamic_acid->inv1 udp_glucose UDP-Glucose udp_glucose->inv1 cinnamoyl_glc Cinnamoyl-D-Glucose inv2 cinnamoyl_glc->inv2 methanol Methanol methanol->inv2 methyl_cinnamate This compound inv1->cinnamoyl_glc FaGT2 inv2->methyl_cinnamate Alcohol Cinnamoyltransferase (putative)

Figure 1: Biosynthetic pathway of this compound in strawberry.

Quantitative Data of this compound in Fruits

The concentration of this compound can vary significantly between different fruit species and even between cultivars of the same species. The following table summarizes available quantitative data for this compound in various fruits. It is important to note that concentrations are influenced by factors such as ripeness, storage conditions, and analytical methodology.

Fruit SpeciesCultivar/VarietyConcentration (µg/kg)Analytical MethodReference
Strawberry (Fragaria × ananassa)Elsanta (ripe)25GC-MS(Schreier, 1980) - as cited in[4]
Strawberry (Fragaria × ananassa)Senga Sengana10-50GC-MS(Hirvi and Honkanen, 1982) - as cited in[4]
Guava (Psidium guajava)Not SpecifiedPresentGC-MS
Feijoa (Acca sellowiana)Not SpecifiedPresentGC-MS
Pineapple (Ananas comosus)Tainong No. 4 & No. 6Not DetectedGC-MS[7]
PlumNot SpecifiedPresentGC-MS[3]

Note: "Present" indicates that the compound was identified but not quantified in the cited study.

Experimental Protocols for the Analysis of this compound

The analysis of volatile compounds like this compound from complex fruit matrices requires sensitive and reliable methods. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted technique for this purpose due to its simplicity, speed, and solvent-free nature.[8][9]

Sample Preparation
  • Homogenization: A known weight of fresh or frozen fruit tissue (e.g., 1-5 g) is homogenized. For frozen samples, allow them to thaw completely.[10]

  • Internal Standard: Add a known concentration of an internal standard (e.g., 5 µL of a solution of ethyl nonanoate or another suitable compound not naturally present in the sample) to each sample for quantification.[10]

  • Salting-Out: Add a saturated solution of sodium chloride (e.g., 1 mL) to the homogenized sample in a headspace vial (e.g., 20 mL).[9][10] This increases the ionic strength of the matrix, reducing the solubility of volatile organic compounds and promoting their release into the headspace.

  • Vial Sealing: Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

Headspace Solid-Phase Microextraction (HS-SPME)
  • Fiber Selection: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for a broad range of volatile compounds.[9]

  • Incubation/Equilibration: Place the vial in a heated autosampler tray or water bath. Pre-incubate the sample for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 50°C) with agitation to allow the volatiles to equilibrate in the headspace.[10]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a fixed time (e.g., 30 minutes) at the same temperature and agitation speed to adsorb the volatile compounds.[10]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Desorption: After extraction, the SPME fiber is immediately introduced into the heated injection port of the GC, where the adsorbed volatiles are thermally desorbed onto the analytical column.

  • GC Conditions:

    • Injector Temperature: 250°C[9][11]

    • Injection Mode: Splitless (for 2-5 minutes) to ensure complete transfer of analytes.[9]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[11]

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C, hold for 3.5 min), then ramps up to a higher temperature (e.g., to 180°C at 7°C/min, then to 280°C at 25°C/min, hold for 5 min) to separate the compounds based on their boiling points and column interactions.[11]

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-450.

  • Compound Identification: Identification of this compound is achieved by comparing the obtained mass spectrum and retention time with those of an authentic standard and/or with mass spectral libraries (e.g., NIST, Wiley).

workflow sample Fruit Sample (e.g., 1-5g) homogenize Homogenize sample->homogenize add_is_salt Add Internal Standard & NaCl Solution homogenize->add_is_salt vial Seal in 20mL Headspace Vial add_is_salt->vial incubate Incubate & Agitate (e.g., 50°C for 10 min) vial->incubate extract HS-SPME Extraction (e.g., 30 min) incubate->extract gcms GC-MS Analysis extract->gcms desorb Thermal Desorption in GC Inlet (250°C) gcms->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometry Detection (EI, 70eV) separate->detect data Data Processing detect->data identify Identification (vs. Library/Standard) data->identify quantify Quantification (vs. Internal Standard) data->quantify

Figure 2: Experimental workflow for HS-SPME-GC-MS analysis of this compound.

Regulatory Signaling Pathways

The production of this compound, as a product of the phenylpropanoid pathway, is tightly regulated by a complex network of signaling pathways that respond to developmental cues and environmental stimuli. Fruit ripening itself is a highly regulated process involving multiple plant hormones.

Jasmonates, including jasmonic acid (JA) and its volatile ester methyl jasmonate (MeJA), are plant hormones known to play a significant role in fruit ripening and defense responses.[12] Application of jasmonates can influence the expression of genes related to ethylene synthesis, a key hormone in the ripening of many fruits.[12] This hormonal crosstalk can, in turn, modulate the expression of biosynthetic genes within the shikimate and phenylpropanoid pathways, thereby affecting the production of volatile compounds like this compound. For instance, in strawberry, JA signaling is suggested to have an antagonistic relationship with the abscisic acid (ABA) pathway during fruit development and ripening.[12] Furthermore, the entry point of the shikimate pathway, which provides the precursor for aromatic amino acids, is subject to complex metabolite-mediated regulation.[13] These regulatory networks ensure that the production of flavor and aroma compounds is coordinated with the overall process of fruit development and ripening.

signaling cues Developmental Cues (e.g., Ripening) jasmonates Jasmonate Signaling (JA, MeJA) cues->jasmonates phenylpropanoid Phenylpropanoid Pathway cues->phenylpropanoid stress Environmental Stress stress->jasmonates ethylene Ethylene Signaling jasmonates->ethylene Induces Synthesis shikimate Shikimate Pathway ethylene->shikimate ethylene->phenylpropanoid shikimate->phenylpropanoid Provides Precursors methyl_cinnamate This compound Biosynthesis phenylpropanoid->methyl_cinnamate

Figure 3: Putative signaling pathways influencing this compound production.

References

Methodological & Application

Application Notes and Protocols for Microwave-Assisted Synthesis of Methyl Cinnamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of methyl cinnamate via microwave-assisted Fischer esterification. Microwave irradiation offers a significant advantage over conventional heating methods by dramatically reducing reaction times and often improving yields.[1][2] This greener chemistry approach utilizes less energy and can decrease solvent usage.[1] Protocols using various catalysts, including sulfuric acid, p-toluenesulfonic acid (pTSA), and a reusable macroporous resin, are presented to provide flexibility and cater to different laboratory safety and handling preferences. The high-yielding synthesis of this compound, a valuable fragrance and flavoring agent also used in pharmaceutical applications, from trans-cinnamic acid serves as an excellent model for demonstrating the efficiency of microwave-assisted organic synthesis.[1][3][4][5]

Introduction

This compound is a naturally occurring ester found in a variety of plants and is widely used in the fragrance, food, and pharmaceutical industries.[5] The traditional synthesis of this compound is achieved through Fischer esterification of trans-cinnamic acid with methanol, typically catalyzed by a strong acid like sulfuric acid.[1][6] However, conventional heating methods often require prolonged reaction times, sometimes exceeding 12 hours, to achieve high yields.[1]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions.[2][7] By utilizing microwave irradiation, the reaction mixture is heated rapidly and uniformly, leading to a significant reduction in reaction time, often from hours to minutes.[1][8] This application note details optimized protocols for the microwave-assisted synthesis of this compound, providing a comparative analysis of different catalytic systems to achieve high yields efficiently and safely.

Data Presentation

The following tables summarize the quantitative data from various microwave-assisted synthesis protocols for this compound, allowing for easy comparison of catalysts, reaction conditions, and yields.

Table 1: Comparison of Acid Catalysts in Microwave-Assisted Synthesis of this compound

CatalystCatalyst Loading (mol %)Temperature (°C)Time (min)Yield (%)Reference
Sulfuric Acid (H₂SO₄)50110297[1]
p-Toluenesulfonic Acid (pTSA)50110291[1]

Table 2: Microwave-Assisted Synthesis of this compound using a Macroporous Resin Catalyst

CatalystCatalyst Loading (mass %)Microwave Power (W)Temperature (°C)Time (min)Molar Ratio (Cinnamic Acid:Methanol)Yield (%)Reference
Macroporous Resin2550080161:2584[9]

Mandatory Visualizations

Experimental Workflow

The general workflow for the microwave-assisted synthesis of this compound is depicted below. This process involves the combination of reactants and a catalyst in a microwave-safe vessel, followed by irradiation, and subsequent workup and purification to isolate the final product.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine trans-Cinnamic Acid, Methanol, and Catalyst B Microwave Irradiation A->B Seal Vessel C Neutralization (e.g., with NaHCO₃ solution) B->C Cool to RT D Extraction with Organic Solvent C->D E Drying and Solvent Evaporation D->E F Characterization (TLC, NMR) E->F Purified this compound

Figure 1: General experimental workflow for microwave-assisted synthesis.
Fischer Esterification Signaling Pathway

The synthesis of this compound from cinnamic acid and methanol is a classic example of Fischer esterification. The reaction mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl group towards nucleophilic attack by methanol.

fischer_esterification cinnamic_acid Cinnamic Acid (R-COOH) protonated_acid Protonated Cinnamic Acid (R-C(OH)₂⁺) cinnamic_acid->protonated_acid H⁺ (Catalyst) tetrahedral_intermediate Tetrahedral Intermediate protonated_acid->tetrahedral_intermediate + CH₃OH methanol Methanol (CH₃OH) methanol->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer water_loss Loss of Water proton_transfer->water_loss methyl_cinnamate This compound (R-COOCH₃) water_loss->methyl_cinnamate - H⁺

Figure 2: Simplified mechanism of Fischer esterification.

Experimental Protocols

The following are detailed protocols for the microwave-assisted synthesis of this compound using different catalysts. Standard laboratory safety procedures, including the use of personal protective equipment, should be followed. All reactions should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis using Sulfuric Acid (H₂SO₄) Catalyst

This protocol is adapted from a high-yield procedure reported for educational laboratory settings.[1]

Materials:

  • trans-Cinnamic acid

  • Methanol (reagent grade)

  • Concentrated sulfuric acid (98%)

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Microwave reactor

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • To a 10 mL microwave reaction vessel, add trans-cinnamic acid and methanol.

  • Carefully add 50 mol % of concentrated sulfuric acid to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 110 °C for 2 minutes.

  • After the reaction is complete, allow the vessel to cool to below 55 °C before opening.

  • Dilute the reaction mixture with diethyl ether.

  • Carefully neutralize the mixture by washing with a saturated sodium bicarbonate solution. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • The product can be further purified if necessary, and its purity can be assessed by Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Synthesis using p-Toluenesulfonic Acid (pTSA) Catalyst

This protocol provides a safer alternative to sulfuric acid, as pTSA is a solid and easier to handle.[1][4]

Materials:

  • trans-Cinnamic acid

  • Methanol (reagent grade)

  • p-Toluenesulfonic acid monohydrate (pTSA)

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Microwave reactor

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • To a 10 mL microwave reaction vessel, add trans-cinnamic acid and methanol.

  • Add 50 mol % of p-toluenesulfonic acid monohydrate to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 110 °C for 2 minutes.

  • After the reaction, allow the vessel to cool to below 55 °C.

  • Follow the workup procedure as described in Protocol 1 (steps 6-11).

Protocol 3: Synthesis using a Macroporous Resin Catalyst

This protocol utilizes a reusable solid acid catalyst, which simplifies product purification.[9]

Materials:

  • trans-Cinnamic acid

  • Methanol (reagent grade)

  • Macroporous strong acid cation exchange resin

  • Microwave reaction vessel with a magnetic stir bar

  • Microwave reactor

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a microwave reaction vessel, combine trans-cinnamic acid and methanol in a 1:25 molar ratio.

  • Add the macroporous resin catalyst, equivalent to 25% of the mass of cinnamic acid.

  • Seal the vessel and place it in the microwave reactor.

  • Set the microwave power to 500 W and irradiate the mixture at 80 °C for 16 minutes.

  • After cooling the reaction mixture to room temperature, separate the catalyst by filtration. The catalyst can be washed, dried, and reused.

  • Remove the excess methanol from the filtrate by rotary evaporation to yield the this compound product.

  • Assess the purity of the product using standard analytical techniques.

Conclusion

Microwave-assisted synthesis is a highly effective method for producing this compound, offering substantial improvements in reaction time and yield compared to conventional methods. The protocols provided offer a range of catalytic options, allowing researchers to choose based on factors such as desired yield, safety considerations, and the availability of reagents. The use of solid acid catalysts like pTSA and macroporous resins aligns with the principles of green chemistry by offering easier handling and potential for recycling. These detailed notes and protocols should serve as a valuable resource for professionals in research and development who wish to leverage the benefits of microwave-assisted synthesis.

References

Application Notes and Protocols for the Identification and Quantification of Methyl Cinnamate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl cinnamate is the methyl ester of cinnamic acid, presenting as a white or transparent solid with a distinct, strong aromatic odor.[1] It is a naturally occurring compound found in various plants, including fruits like strawberry, and culinary spices such as Sichuan pepper and certain basil varieties.[1] Notably, Eucalyptus olida exhibits the highest known concentrations of this compound.[1] Due to its characteristic fruity and strawberry-like flavor and sweet, balsamic aroma, it is widely utilized in the flavor and perfume industries.[1][2] This document provides detailed analytical techniques and protocols for the precise identification and quantification of this compound for researchers, scientists, and professionals in drug development.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of volatile compounds like this compound, offering both qualitative and quantitative data.[3] The gas chromatograph separates the components of a mixture, and the mass spectrometer provides structural information for identification and quantification.

Experimental Protocol

Sample Preparation: For essential oils, dilute the sample in a suitable volatile solvent such as hexane or ethanol (e.g., 1:10 v/v).[4] For solid samples, an extraction step may be necessary.

Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., TRACE GC Ultra/ISQ Single Quadrupole MS) is employed.[4]

GC Conditions:

  • Column: A non-polar capillary column such as TR-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or a similar 5% phenyl-methylpolysiloxane column is suitable.[4][5]

  • Carrier Gas: Helium at a constant flow rate of approximately 1.0 to 1.3 mL/min.[4]

  • Injection: 1 µL of the diluted sample is injected in split mode (e.g., split ratio of 1:10 or 1:100).[4][5]

  • Injector Temperature: 240-250°C.[4]

  • Oven Temperature Program: An initial temperature of 60°C held for 1 minute, then ramped at 3°C/min to 240°C and held for 1 minute.[4]

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

  • Mass Range: m/z 40-450.[4]

  • Ion Source Temperature: 230°C.[6]

  • Transfer Line Temperature: 280°C.[6]

Identification: Identification is achieved by comparing the retention indices (calculated with reference to a homologous series of n-alkanes) and the mass spectra of the sample with those of authentic standards and spectral libraries (e.g., Wiley, NIST).[4]

Quantitative Data

The quantification of this compound can be performed using the peak area from the total ion chromatogram (TIC) or by using selected ion monitoring (SIM) for higher sensitivity and selectivity. An internal standard method is recommended for improved accuracy.

ParameterValueReference
Retention Time~5.6 min[1]
Molecular Ion (M+)162 m/z[1]
Quantifier Ion 131 m/z
Qualifier Ions 103 m/z, 77 m/z
Analysis in Basil OilMajor Component[7]

GC-MS Analysis Workflow

GC_MS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Sample (e.g., Essential Oil) Dilution Dilution in Volatile Solvent Sample->Dilution Injection Injection Dilution->Injection Separation Separation in GC Column Injection->Separation Ionization Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Identification Identification (Library Match) Detection->Identification Quantification Quantification (Peak Area) Detection->Quantification

Workflow for the analysis of this compound by GC-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the quantification of this compound, particularly in complex matrices where volatility may be a concern or when derivatization is not desirable.

Experimental Protocol

Sample Preparation: For fruit samples, homogenization followed by extraction with a suitable solvent (e.g., methanol) is required. The extract should be filtered through a 0.45 µm syringe filter before injection. For liquid samples, direct injection after filtration may be possible.

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.

HPLC Conditions:

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm) is commonly used.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typical.[8] For example, a mixture of acetonitrile and water (40:60 v/v) can be effective.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Injection Volume: 10-20 µL.[8]

  • Column Temperature: 30°C.[8]

  • Detection: UV detection at a wavelength of 308 nm.[8]

Quantification: Quantification is performed by creating a calibration curve using standard solutions of this compound at different concentrations. The peak area of this compound in the sample is then used to determine its concentration from the calibration curve.

Quantitative and Validation Data

Method validation is crucial for ensuring the reliability of quantitative results. Key validation parameters are summarized below.

ParameterValueReference
Linearity
Calibration Range10-60 µg/mL[8]
Correlation Coefficient (r²)>0.998[8]
Limit of Detection (LOD) 0.0011 µg/mL[8]
Limit of Quantitation (LOQ) 0.0037 µg/mL[8]
Accuracy (% Recovery) 94.07 - 113.82%[8]
Precision (%RSD) 1.19 - 2.37%[8]

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample (e.g., Fruit Extract) Filtration Filtration (0.45 µm) Sample->Filtration Injection Autosampler Injection Filtration->Injection Separation Separation on C18 Column Injection->Separation Detection UV/PDA Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Quantification via Calibration Curve Chromatogram->Quantification

Workflow for the quantification of this compound by HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural elucidation of molecules. Both ¹H and ¹³C NMR are used to provide detailed information about the chemical environment of the hydrogen and carbon atoms in this compound, respectively, confirming its identity.

Experimental Protocol

Sample Preparation: Dissolve a few milligrams of the purified this compound sample in a deuterated solvent, typically deuterated chloroform (CDCl₃), in an NMR tube.[9][10]

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz) is used for analysis.[9][10]

Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Spectral Data

¹H NMR Spectral Data (in CDCl₃): [10]

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Coupling Constant (J, Hz)
7.70 d 1H Vinylic H 16.0
7.54–7.49 m 2H Aromatic H
7.41–7.35 m 3H Aromatic H
6.44 d 1H Vinylic H 16.0

| 3.80 | s | 3H | -OCH₃ | |

¹³C NMR Spectral Data (in CDCl₃): [10]

Chemical Shift (δ, ppm) Assignment
167.5 C=O (Ester)
144.9 Vinylic C
134.5 Aromatic C (Quaternary)
130.4 Aromatic C-H
129.0 Aromatic C-H
128.1 Aromatic C-H
117.9 Vinylic C

| 51.8 | -OCH₃ |

Structure-Spectra Relationship

NMR_Structure cluster_structure This compound Structure cluster_1h_nmr ¹H NMR Signals cluster_13c_nmr ¹³C NMR Signals structure C₆H₅-CH=CH-COOCH₃ H_Aromatic δ 7.35-7.54 (m, 5H) structure->H_Aromatic Aromatic Protons H_Vinylic δ 6.44 (d, 1H) δ 7.70 (d, 1H) structure->H_Vinylic Vinylic Protons H_Methyl δ 3.80 (s, 3H) structure->H_Methyl Methyl Protons C_Carbonyl δ 167.5 structure->C_Carbonyl Carbonyl Carbon C_Aromatic δ 128.1, 129.0, 130.4, 134.5 structure->C_Aromatic Aromatic Carbons C_Vinylic δ 117.9, 144.9 structure->C_Vinylic Vinylic Carbons C_Methyl δ 51.8 structure->C_Methyl Methyl Carbon

Relationship between the structure of this compound and its NMR signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used for the identification of functional groups present in a molecule. For this compound, FTIR can confirm the presence of the ester group, the carbon-carbon double bond, and the aromatic ring.

Experimental Protocol

Sample Preparation: The analysis can be performed on a neat liquid sample (if melted) or using an Attenuated Total Reflectance (ATR) accessory.[11]

Instrumentation: A standard FTIR spectrometer (e.g., Bruker Tensor 27 FT-IR) is sufficient.[11]

Analysis: Acquire the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Characteristic FTIR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference
~3000-3100C-H stretchAromatic & Vinylic
~2850-2960C-H stretchAliphatic (Methyl)
~1717C=O stretchEster
~1635C=C stretchAlkene
~1450 & 1500C=C stretchAromatic Ring
~1170 & 1280C-O stretchEster

This comprehensive set of analytical techniques provides robust methods for both the conclusive identification and precise quantification of this compound in various samples, ensuring quality control and facilitating further research and development.

References

Application Note: High-Throughput Purity Determination of Methyl Cinnamate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative purity analysis of methyl cinnamate, a significant intermediate in the pharmaceutical industry and a common component in fragrances and flavorings.[1][2] The described protocol offers high sensitivity and selectivity for the separation and quantification of this compound from its potential process-related impurities, primarily its precursor, cinnamic acid. This method is suitable for quality control laboratories in the pharmaceutical and chemical industries, ensuring the integrity and purity of this compound used in further manufacturing processes.

Introduction

This compound (C₁₀H₁₀O₂) is the methyl ester of cinnamic acid and is widely utilized as a flavoring agent and in the perfume industry.[1][3] In the pharmaceutical sector, it serves as a crucial intermediate for the synthesis of various active pharmaceutical ingredients (APIs).[2] Given its role, the purity of this compound is of paramount importance to ensure the safety and efficacy of the final drug product. Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal analytical technique for this purpose, providing both excellent separation of volatile compounds and definitive identification based on mass-to-charge ratios.[4] This note presents a detailed protocol for the purity assessment of this compound, focusing on the detection and quantification of potential impurities such as residual cinnamic acid.[5]

Experimental Protocol

Materials and Reagents
  • This compound: Analytical standard (>99.5% purity) and sample for testing.

  • Cinnamic Acid: Analytical standard (>99.5% purity).

  • Methanol: HPLC or GC-MS grade.[5]

  • Dichloromethane: HPLC or GC-MS grade.

  • Helium: Ultra-high purity (99.999%).

  • Glassware: Class A volumetric flasks, pipettes, and autosampler vials with inserts.

Instrumentation

A standard gas chromatograph equipped with a mass selective detector was used. The specific parameters are outlined in the tables below.

Standard and Sample Preparation

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound analytical standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

Calibration Standards: Prepare a series of calibration standards by serially diluting the standard stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. A minimum of five concentration levels is recommended.[6]

Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. Ensure the sample is fully dissolved and the solution is clear before analysis. If particulates are present, filter through a 0.22 µm syringe filter.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample & Standard Dissolve Dissolve in Methanol Weigh->Dissolve Dilute Serial Dilution (Standards) Dissolve->Dilute Inject Inject 1 µL into GC Dilute->Inject Separate Separation on Capillary Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (Quadrupole MS) Ionize->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Calculate Purity & Impurity Levels Calibrate->Quantify Report Report Quantify->Report Final Report

Figure 1. Experimental workflow for the GC-MS purity analysis of this compound.

Data Analysis and Calculations

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks. For quantitative determination of impurities, a calibration curve is constructed by plotting the peak area of the impurity standard against its concentration. The concentration of the impurity in the sample is then calculated from this curve.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Results and Discussion

The optimized GC-MS method provided excellent separation of this compound from its potential impurities. The chromatographic and mass spectrometric parameters are summarized in Tables 1 and 2, respectively.

Data Presentation

Table 1: Optimized Gas Chromatography (GC) Conditions

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1.0 µL
Split Ratio 50:1
Oven Program Initial 70°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min[7]

Table 2: Optimized Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 230 °C
Transfer Line Temp. 280 °C
Scan Mode Full Scan
Mass Range 40 - 400 amu
Solvent Delay 3 min

The retention time for this compound under these conditions was consistently observed at approximately 12.5 minutes. The mass spectrum of this compound exhibited the characteristic molecular ion peak at m/z 162, along with major fragment ions at m/z 131, 103, and 77, which is consistent with reference spectra.[3]

The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL, with a correlation coefficient (R²) greater than 0.999 for this compound. The limit of detection (LOD) and limit of quantification (LOQ) for cinnamic acid were established to be 0.1 µg/mL and 0.3 µg/mL, respectively, showcasing the method's high sensitivity.

Table 3: Quantitative Purity Analysis of a this compound Sample

CompoundRetention Time (min)Area (%)Identification (Key m/z ions)
This compound 12.599.85162, 131, 103, 77
Cinnamic Acid 14.20.11148, 131, 103, 91
Unknown 11.80.04-
Total -100.00-

Conclusion

The GC-MS method detailed in this application note is a reliable, sensitive, and robust procedure for the purity determination of this compound. The method is capable of separating and quantifying common process-related impurities, making it an invaluable tool for quality control in the pharmaceutical and chemical manufacturing industries. The simple sample preparation and rapid analysis time also allow for high-throughput screening of this compound batches.

References

Application Notes & Protocols: Methyl Cinnamate in Food Science Research

Author: BenchChem Technical Support Team. Date: November 2025

1.0 Introduction

Methyl cinnamate is an aromatic ester recognized for its potent sensory characteristics, making it a valuable compound in the flavor and fragrance industries.[1][2] It is the methyl ester of cinnamic acid and presents as a white or transparent solid with a strong, aromatic odor.[1][3] Naturally, this compound is found in a variety of plants, including fruits like strawberry, guava, and feijoa, as well as culinary spices such as Sichuan pepper and certain basil varieties.[1][3] Notably, Eucalyptus olida, also known as the "Strawberry Gum," contains the highest known natural concentrations of this compound.[1][4]

Due to its pleasant flavor and aroma, this compound is widely used as a flavoring agent in products like candies, beverages, and baked goods.[2][5] It is "Generally Recognized as Safe" (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) and has been approved as a flavor ingredient by the U.S. Food and Drug Administration (FDA).[6][7][8] These application notes provide an overview of this compound's properties and detailed protocols for its analysis and evaluation in a food science research context.

2.0 Physicochemical Properties and Regulatory Information

The fundamental properties and regulatory identifiers for this compound are crucial for its application in food products. This data is summarized in the table below.

PropertyValueReference
Chemical Formula C₁₀H₁₀O₂[9]
Molar Mass 162.188 g·mol⁻¹[1]
Appearance White crystalline powder/solid[1][4]
Odor Sweet, balsamic, fruity, spicy[1][9]
Flavor Fruity, strawberry-like[1][10]
Melting Point 34–38 °C[1]
Boiling Point 261–262 °C[1]
Density 1.092 g/cm³[1]
Solubility Insoluble in water; soluble in ether[1][11]
CAS Number 103-26-4[12]
FEMA Number 2698[10][13]
JECFA Number 658[10][12]
Regulatory Status GRAS (US); 21 CFR 172.515[10][13]

3.0 Flavor Profile and Food Applications

This compound imparts a unique and complex flavor profile, making it a versatile ingredient in food formulation.[14] Its primary notes are sweet and fruity, often compared to strawberry, with balsamic and spicy undertones reminiscent of cinnamon.[1][4][5][9] The discovery of its presence in fresh strawberries has led to its widespread use in strawberry flavor formulations.[15]

Food CategoryAverage Maximum Use Level (ppm)
Baked Goods13.0
Beverages (non-alcoholic)1.9
Chewing Gum-
Note: Updated use levels are available from FEMA upon request.

Table based on data from The Good Scents Company, referencing FEMA GRAS publication number 3.[10][16]

4.0 Experimental Protocols

The following sections detail generalized protocols for the quantification and sensory evaluation of this compound in food matrices. Researchers should note that these methodologies may require optimization based on the specific matrix and available instrumentation.

4.1 Protocol 1: Quantification of this compound in a Food Matrix via GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a standard technique for the analysis of volatile and semi-volatile compounds like this compound in complex food samples.[17] This protocol outlines a general workflow for sample preparation and analysis.

Objective: To extract and quantify the concentration of this compound in a solid or liquid food sample.

Materials:

  • Food sample

  • This compound analytical standard (≥98% purity)

  • Solvents (e.g., Dichloromethane, Hexane, Ethyl Acetate), HPLC or GC grade

  • Anhydrous sodium sulfate

  • Solid-Phase Microextraction (SPME) fibers (e.g., PDMS/DVB) for headspace analysis

  • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

  • Standard laboratory glassware and equipment

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like ethyl acetate.

    • Create a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution. These will be used to generate a calibration curve.

  • Sample Preparation (Solvent Extraction for Solid/Semi-Solid Matrices):

    • Homogenize a known weight of the food sample (e.g., 5 g).

    • Mix the homogenized sample with a suitable extraction solvent (e.g., 20 mL of dichloromethane).

    • Agitate the mixture (e.g., vortex for 2 min, sonicate for 15 min) to ensure efficient extraction.

    • Centrifuge the sample to separate the solid and liquid phases.

    • Collect the solvent (supernatant) and pass it through anhydrous sodium sulfate to remove residual water.

    • Concentrate the extract to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Injector: Splitless mode, 250°C.

    • Column: Use a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 60°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV. Scan range of m/z 40-350.

    • Inject 1 µL of the prepared sample extract and each standard solution.

  • Quantification:

    • Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum, comparing it to the analytical standard.

    • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve. Account for sample weight and dilution factors to express the final concentration (e.g., in mg/kg).

Note on Matrix Effects: Food matrices can sometimes suppress or enhance the analyte signal, affecting quantification.[18][19] It is best practice to prepare matrix-matched calibration curves by spiking known concentrations of the standard into a blank food matrix extract to correct for these effects.[19]

Quantification_Workflow start Start sample_prep Sample Preparation (Homogenization, Weighing) start->sample_prep extraction Solvent Extraction or Headspace SPME sample_prep->extraction concentration Extract Concentration (if applicable) extraction->concentration gcms_analysis GC-MS Analysis concentration->gcms_analysis data_processing Data Processing (Peak Identification & Integration) gcms_analysis->data_processing quantification Quantification of This compound data_processing->quantification calibration Generate Calibration Curve (from Analytical Standards) calibration->quantification end_node End quantification->end_node

Figure 1: General workflow for the quantification of this compound in a food matrix.

4.2 Protocol 2: Sensory Evaluation of this compound

Sensory analysis is essential to understand how this compound is perceived in a food product.[20] This protocol describes two common methods: the Triangle Test and a simplified Quantitative Descriptive Analysis (QDA).

Objective: To determine if a perceptible flavor difference exists after adding this compound and to characterize its flavor profile.

Panelists:

  • Select 15-30 panelists trained in sensory evaluation.[20]

  • Ensure panelists are non-smokers and have no sensory impairments.[21]

  • Conduct sessions in a controlled environment free from distracting odors or sounds.[21]

Sample Preparation:

  • Base: Use a simple food base (e.g., spring water, 5% sucrose solution, or unflavored yogurt).

  • Control Sample (A): The plain food base.

  • Test Sample (B): The food base with a specific concentration of this compound (e.g., 2 ppm, based on typical use levels).[16]

  • Prepare samples away from the testing area and code them with random three-digit numbers.[21]

  • Present samples in identical containers at a controlled temperature.[21]

Method 1: Triangle Test

  • Objective: To determine if an overall sensory difference is perceptible between the control and the sample with this compound.

  • Procedure:

    • Present each panelist with three coded samples. Two are identical (e.g., A, A, B) and one is different. The order of presentation should be randomized for each panelist.

    • Ask panelists to taste the samples from left to right and identify the "odd" sample.[21]

    • Provide water for rinsing between samples.

  • Analysis:

    • Tally the number of correct identifications.

    • Use a statistical table for triangle tests (based on the number of panelists and a chosen significance level, typically α=0.05) to determine if the number of correct answers is statistically significant. A significant result indicates a perceivable difference.

Method 2: Quantitative Descriptive Analysis (QDA) - Simplified

  • Objective: To describe and quantify the specific sensory attributes of this compound.

  • Procedure:

    • In a training session, have panelists taste the control and test samples to develop a consensus vocabulary for the key flavor attributes (e.g., "strawberry-like," "sweet," "spicy," "cinnamon," "balsamic").

    • In the evaluation session, present panelists with the coded test sample.

    • Ask them to rate the intensity of each agreed-upon attribute on a line scale (e.g., a 15-cm line anchored with "low" on the left and "high" on the right).

  • Analysis:

    • Measure the distance from the "low" anchor to the panelist's mark for each attribute.

    • Calculate the mean intensity rating for each attribute across all panelists.

    • The results can be visualized using a spider web plot to represent the flavor profile.

Sensory_Evaluation_Workflow start Start panel_selection Panelist Screening & Training start->panel_selection sample_prep Sample Preparation (Control & Test Samples) panel_selection->sample_prep test_method Select Test Method sample_prep->test_method triangle_test Triangle Test Administration test_method->triangle_test Difference? qda_test Descriptive Analysis (QDA) test_method->qda_test Profile? data_collection Data Collection triangle_test->data_collection qda_test->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis results Interpret Results & Generate Flavor Profile stat_analysis->results end_node End results->end_node

Figure 2: Workflow for sensory evaluation of a flavoring agent like this compound.

5.0 Biotechnological Production Pathway

With growing consumer preference for natural flavors, biotechnological production of this compound is an area of active research.[22][23] A pathway has been established to produce this compound from glucose in engineered Escherichia coli.[22] This involves leveraging the cell's metabolic machinery to convert glucose into metabolic precursors which are then directed towards the synthesis of the target compound.[23]

The process involves establishing a biosynthetic pathway that first produces cinnamic acid from metabolic precursors. Subsequently, a final enzymatic step facilitates the methylation of cinnamic acid to yield this compound.[22][23]

Biosynthesis_Pathway cluster_0 Engineered E. coli Cell glucose Glucose precursors Metabolic Precursors (e.g., from Shikimate Pathway) glucose->precursors Glycolysis & Other Pathways cinnamic_acid Cinnamic Acid precursors->cinnamic_acid Introduced Enzymatic Steps methyl_cinnamate This compound cinnamic_acid->methyl_cinnamate Methyltransferase Enzyme

Figure 3: Simplified de novo biosynthesis pathway of this compound in engineered E. coli.

6.0 Safety and Toxicology

This compound is considered moderately toxic by ingestion. The oral LD₅₀ for rats is reported as 2610 mg/kg.[1] It is combustible as a liquid, and when heated to decomposition, it may emit acrid smoke and irritating fumes.[1] Researchers and professionals should handle this compound according to standard laboratory safety procedures, including the use of appropriate personal protective equipment.

References

Application Notes and Protocols for the Transesterification of Methyl Cinnamate with Bulky Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the transesterification of methyl cinnamate with various bulky alcohols, a crucial reaction for synthesizing valuable compounds in the pharmaceutical, fragrance, and materials industries. The protocols detailed below, supported by quantitative data and visual workflows, offer practical guidance for laboratory synthesis.

Introduction

Transesterification is a versatile and widely used reaction for converting one ester into another. In the context of this compound, its transesterification with bulky alcohols—such as terpenoids, steroids, and other sterically hindered secondary and tertiary alcohols—yields cinnamate esters with unique properties. These products are of significant interest due to their potential as active pharmaceutical ingredients (APIs), chiral synthons, and specialized monomers. This document outlines chemical and enzymatic methods for this transformation, providing detailed protocols and summarizing key reaction parameters for successful synthesis.

Methods and Protocols

Two primary methodologies for the transesterification of this compound with bulky alcohols are presented: a robust chemical method utilizing an organolithium reagent and a milder, highly selective enzymatic approach using immobilized lipase.

Butyllithium-Mediated Transesterification

This method is particularly effective for the transesterification of methyl esters with sterically hindered secondary and tertiary alcohols.[1] The reaction proceeds via the in-situ formation of a lithium alkoxide, which then acts as a potent nucleophile.

Experimental Protocol:

  • Apparatus Setup: An oven-dried, 500-mL, three-necked, round-bottomed flask is equipped with a magnetic stirring bar, a rubber septum inlet, an alcohol thermometer, and a pressure-equalizing dropping funnel fitted with a calcium chloride drying tube. The entire apparatus is flushed with argon.

  • Reaction Mixture Preparation: The flask is placed in an ice-water bath. The bulky alcohol (e.g., (-)-menthol, 100 mmol) and 150 mL of dry tetrahydrofuran (THF) are added to the flask.

  • Alkoxide Formation: To the stirred solution, butyllithium in hexane (1.6 M, 55 mL, 88 mmol) is added dropwise via syringe through the septum, maintaining the temperature below 20°C.

  • Transesterification Reaction: A solution of this compound (16.21 g, 100 mmol) in 30 mL of dry THF is added in one portion to the lithium alkoxide solution. The dropping funnel is rinsed with an additional 20 mL of THF.

  • Reaction Monitoring and Quenching: The reaction is stirred for 1 hour. The progress can be monitored by Thin Layer Chromatography (TLC).[1] Upon completion, the reaction mixture is poured into 200 mL of water in a 1-L separatory funnel.

  • Work-up and Purification: The flask is rinsed with 100 mL of diethyl ether, which is added to the separatory funnel. The aqueous layer is separated, and the organic phase is washed twice with 200 mL of water. The organic layer is then dried over magnesium sulfate, and the solvent is removed using a rotary evaporator. The resulting residue is purified by distillation under reduced pressure to yield the desired bulky cinnamate ester.[1]

Logical Workflow for Butyllithium-Mediated Transesterification:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware under Argon add_alcohol Add Bulky Alcohol and Dry THF start->add_alcohol cool Cool to 0°C add_alcohol->cool add_buLi Add Butyllithium cool->add_buLi form_alkoxide Formation of Lithium Alkoxide add_buLi->form_alkoxide add_mc Add this compound form_alkoxide->add_mc react Stir for 1 hour add_mc->react quench Quench with Water react->quench extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer extract->wash dry Dry with MgSO4 wash->dry evaporate Solvent Evaporation dry->evaporate purify Distillation/Chromatography evaporate->purify end Pure Bulky Cinnamate Ester purify->end

Caption: Workflow for Butyllithium-Mediated Transesterification.

Lipase-Catalyzed Transesterification

Enzymatic transesterification offers a green and highly selective alternative to chemical methods. Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), are particularly effective for this transformation, often allowing for solvent-free conditions and high yields.[2]

Experimental Protocol:

  • Reactant Preparation: this compound (1 mmol) and the bulky alcohol (e.g., a secondary alcohol, 1-5 mmol) are added to a clean, dry reaction vessel. For solid alcohols, a suitable solvent like isooctane may be used.

  • Enzyme Addition: Immobilized lipase (e.g., Novozym 435, typically 5-10% w/w of total substrates) is added to the mixture.

  • Reaction Conditions: The reaction is conducted at a controlled temperature (typically 40-80°C) with constant stirring. For solvent-free systems, a vacuum may be applied to remove the methanol byproduct and drive the reaction equilibrium towards the product.

  • Reaction Monitoring: The progress of the reaction is monitored by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Enzyme Recovery and Product Purification: Upon completion, the immobilized enzyme is recovered by simple filtration for potential reuse. The product mixture is then purified, typically by column chromatography, to isolate the pure bulky cinnamate ester.

Experimental Workflow for Lipase-Catalyzed Transesterification:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_purification Purification mix_reactants Mix this compound and Bulky Alcohol add_lipase Add Immobilized Lipase mix_reactants->add_lipase incubate Incubate at Controlled Temperature with Stirring add_lipase->incubate monitor Monitor by GC/HPLC incubate->monitor filter_enzyme Filter to Recover Enzyme monitor->filter_enzyme purify_product Purify by Column Chromatography filter_enzyme->purify_product product Pure Bulky Cinnamate Ester purify_product->product

Caption: Workflow for Lipase-Catalyzed Transesterification.

Data Presentation

The following tables summarize quantitative data for the transesterification of this compound with various bulky alcohols under different catalytic systems.

Table 1: Butyllithium-Mediated Transesterification of this compound with Bulky Alcohols

Bulky AlcoholCatalyst SystemSubstrate Ratio (Alcohol:Ester)Temperature (°C)Time (h)Yield (%)Reference
(-)-Mentholn-BuLi/THF1:1<20179-83[1]
tert-Butanoln-BuLi/THF---Highly Effective[1]
Borneoln-BuLi/THF---Highly Effective[1]
Fencholn-BuLi/THF---Highly Effective[1]
Cholesteroln-BuLi/THF---Highly Effective[1]
Lanosteroln-BuLi/THF---Highly Effective[1]
Note: Specific yield data for alcohols other than (-)-menthol were not provided in the cited literature, but they were reported to be highly effective substrates.

Table 2: Lipase-Catalyzed Synthesis of Cinnamate Esters

Cinnamic Acid/EsterAlcoholLipase CatalystTemperature (°C)TimeConversion/Yield (%)Reference
p-Methoxycinnamic Acid2-EthylhexanolNovozym 435801 day90 (Conversion)[2]
Ferulic AcidEthanolNovozym 435752 days87 (Conversion)[2]
Cinnamic AcidEthanolLipozyme TLIM5024 h99 (Yield)[3]
Cinnamic AcidTrioleinLipase-10 days42-55 (Bioconversion Yield)[4]
Adipic Acidsec-ButanolNovozym 435Optimized135 min>96 (Esterification)[5]
Adipic Acidtert-ButanolNovozym 435Optimized-39.1 (Esterification)[5]
Note: While not all examples involve this compound directly, they demonstrate the high efficiency of lipase catalysis for the synthesis of various cinnamate esters with bulky or secondary alcohols, providing a strong basis for adapting these methods.

Discussion

The choice of method for the transesterification of this compound with bulky alcohols depends on the specific substrate and desired outcome. The butyllithium-mediated approach is highly effective for a wide range of bulky and sterically hindered alcohols, providing good to excellent yields in a short reaction time.[1] However, this method requires strictly anhydrous conditions and the use of a pyrophoric reagent, which may not be suitable for all laboratory settings.

Enzymatic catalysis, particularly with immobilized lipases like Novozym 435, offers a milder and more environmentally friendly alternative. Lipases demonstrate high selectivity, which can be advantageous when working with complex molecules or when enantioselectivity is desired.[6] While reaction times may be longer compared to chemical methods, the ease of catalyst recovery and reuse, along with the potential for solvent-free conditions, make this an attractive option for sustainable synthesis.[2] Studies on related systems show that high conversions and yields are achievable with enzymatic methods.[2][3] The efficiency of lipase-catalyzed reactions can be influenced by the structure of the alcohol, with primary and secondary alcohols generally showing higher reactivity than tertiary alcohols.[5]

Conclusion

The transesterification of this compound with bulky alcohols can be successfully achieved through both chemical and enzymatic routes. The butyllithium-mediated protocol provides a rapid and high-yielding method for a broad scope of sterically hindered alcohols. For a greener and more selective approach, lipase-catalyzed transesterification, especially with Novozym 435, is a powerful tool. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers in the development of novel cinnamate esters for a variety of applications. Further optimization of reaction conditions for specific substrate combinations may be necessary to achieve the desired efficiency and yield.

References

Application Note: Bioassay-Guided Isolation of (E)-Methyl Cinnamate from Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(E)-methyl cinnamate is a naturally occurring phenylpropanoid found in a variety of plants, including species of Alpinia, Eucalyptus, and Cinnamomum.[1][2][3] It is widely used in the food and fragrance industries for its characteristic fruity and balsamic aroma.[1][4] Beyond its organoleptic properties, (E)-methyl cinnamate exhibits a range of biological activities, including anti-inflammatory, antimicrobial, and antifungal properties.[2][5] It has also been shown to influence cellular processes such as apoptosis, cell migration, and differentiation, making it a compound of interest for drug discovery and development.[2][6]

Bioassay-guided fractionation is a powerful strategy used to isolate specific bioactive compounds from complex natural product extracts.[7][8][9] This method involves a stepwise separation of a crude extract into various fractions, with each fraction being tested for a specific biological activity.[7] The most active fractions are then subjected to further rounds of separation and testing until a pure, active compound is isolated.[9] This application note provides a detailed protocol for the bioassay-guided isolation of (E)-methyl cinnamate, using an antimicrobial assay as the guiding bioassay.

Overall Experimental Workflow

The process begins with the selection and extraction of plant material, followed by a series of chromatographic separations. Each resulting fraction is tested for biological activity to guide the subsequent purification steps, culminating in the isolation and structural identification of the pure compound.

G plant Plant Material Selection (e.g., Alpinia katsumadai, Eucalyptus olida) extraction Solvent Extraction (e.g., 80% Ethanol) plant->extraction crude_extract Crude Plant Extract extraction->crude_extract partition Solvent Partitioning (e.g., Hexane, Ethyl Acetate) crude_extract->partition fractions Primary Fractions (Hexane, EtOAc, BuOH, Aqueous) partition->fractions bioassay1 Bioassay Screening (e.g., Antimicrobial Assay) fractions->bioassay1 active_fraction Identified Active Fraction (e.g., Ethyl Acetate Fraction) bioassay1->active_fraction  Guidance column_chrom Column Chromatography (e.g., Silica Gel) active_fraction->column_chrom sub_fractions Sub-fractions column_chrom->sub_fractions bioassay2 Bioassay Screening of Sub-fractions sub_fractions->bioassay2 active_sub_fraction Most Active Sub-fraction bioassay2->active_sub_fraction  Guidance purification Final Purification (e.g., Preparative HPLC, Sephadex) active_sub_fraction->purification pure_compound Pure (E)-Methyl Cinnamate purification->pure_compound elucidation Structure Elucidation (NMR, MS) pure_compound->elucidation

Caption: Bioassay-Guided Isolation Workflow.

Data Presentation: Plant Sources and Purity

(E)-methyl cinnamate is the major component in the essential oils of several plant species. The yield and purity can vary significantly depending on the plant part and geographical source.

Plant SpeciesPlant Part(E)-Methyl Cinnamate Content (% of Essential Oil)Fresh Weight Yield (%)Citation
Eucalyptus olidaLeaf and Twigs98%2-6%[1]
Alpinia malaccensis var. nobilisLeaf88.0%Not Reported[3]
Alpinia malaccensis var. nobilisRhizome85.7%Not Reported[3]
Alpinia malaccensis var. nobilisStem64.4%Not Reported[3]
Alpinia katsumadaiSeedsIsolated as pure compoundNot Reported[2]
Cinnamomum impressicostatumNot SpecifiedMajor ComponentNot Reported[5]
Cinnamomum pubescensNot SpecifiedMajor ComponentNot Reported[5]

Experimental Protocols

Protocol 1: Extraction and Solvent Partitioning

This protocol is based on the methodology for isolating (E)-methyl cinnamate from the seeds of Alpinia katsumadai.[2]

  • Preparation: Air-dry the plant material (e.g., 10 kg of A. katsumadai seeds) and grind it into a coarse powder.

  • Extraction: Macerate the powdered material with 80% ethanol at room temperature for 24 hours. Repeat the extraction process twice to ensure exhaustive extraction.

  • Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Partitioning:

    • Suspend the crude extract (e.g., 1.0 kg) in water.

    • Perform successive liquid-liquid partitioning with organic solvents of increasing polarity: n-hexane, followed by ethyl acetate (EtOAc), and finally n-butanol (n-BuOH).

    • Collect each solvent layer and the final aqueous layer separately.

    • Concentrate each fraction under reduced pressure to yield the n-hexane, EtOAc, n-BuOH, and aqueous fractions.

  • Bioassay Screening: Subject each of the obtained fractions to the chosen bioassay (e.g., Protocol 2) to identify the fraction containing the highest activity. The EtOAc-soluble extract is often a good candidate for containing compounds like (E)-methyl cinnamate.[2]

Protocol 2: Antimicrobial Bioassay (Disc Diffusion Method)

This protocol is a standard method for screening antimicrobial activity and can be used to guide fractionation.

  • Microbial Culture: Prepare a fresh inoculum of the test microorganism (e.g., Bacillus cereus, Candida albicans) in a suitable broth and adjust its turbidity to the 0.5 McFarland standard.[5]

  • Plate Preparation: Spread the microbial inoculum evenly onto the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.

  • Sample Application:

    • Dissolve the dried fractions from Protocol 1 in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 10 mg/mL).

    • Impregnate sterile paper discs (6 mm diameter) with a defined volume (e.g., 10 µL) of each fraction solution.

    • Allow the solvent to evaporate completely.

  • Incubation: Place the discs on the inoculated agar plates. Include a positive control (standard antibiotic/antifungal) and a negative control (solvent only). Incubate the plates at 37°C for 24 hours (for bacteria) or 28°C for 48 hours (for fungi).

  • Data Collection: Measure the diameter of the inhibition zone (in mm) around each disc. The fraction showing the largest inhibition zone is considered the most active.

Protocol 3: Chromatographic Isolation and Purification

This protocol describes the purification of the active fraction identified in the previous steps.[2]

  • Silica Gel Column Chromatography:

    • Pack a glass column with silica gel (e.g., 70-230 mesh) using a suitable solvent system (e.g., n-hexane).

    • Load the most active fraction (e.g., 300 g of EtOAc extract) onto the column.

    • Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100:0 to 1:99, v/v).

    • Collect the eluate in numerous small sub-fractions.

    • Monitor the sub-fractions using Thin Layer Chromatography (TLC) and pool those with similar profiles.

  • Bioassay of Sub-fractions: Screen all pooled sub-fractions using the bioassay from Protocol 2 to identify the most active sub-fraction(s).

  • Sephadex LH-20 Chromatography:

    • Further purify the active sub-fraction (e.g., 133 mg) using a Sephadex LH-20 column with methanol as the mobile phase. This step helps in removing pigments and other impurities.

    • Again, collect sub-fractions and screen them for bioactivity.

  • Final Purification (Preparative HPLC):

    • If necessary, subject the most active sub-fraction from the Sephadex column to preparative High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., C18) and a gradient solvent system (e.g., Methanol/Water) to obtain the pure compound.

  • Structure Elucidation: Confirm the identity and structure of the isolated pure compound as (E)-methyl cinnamate by comparing its spectral data (¹H-NMR, ¹³C-NMR, MS) with published literature values.[2]

Mechanism of Action: Effect on MAPK Signaling

Studies have shown that (E)-methyl cinnamate isolated from Alpinia katsumadai can suppress cell survival and migration in pre-osteoblasts.[2][6] This effect is mediated, in part, through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The decreased activation of key kinases like ERK, JNK, and p38 ultimately leads to increased apoptosis (programmed cell death) and reduced cell viability and differentiation.[2][6]

G EMC (E)-Methyl Cinnamate MAPK MAPK Pathway Activation (ERK, JNK, p38) EMC->MAPK  Inhibits Survival Cell Survival MAPK->Survival Migration Cell Migration MAPK->Migration Differentiation Osteoblast Differentiation MAPK->Differentiation Apoptosis Apoptosis (Caspase-3, PARP Cleavage) MAPK->Apoptosis  Inhibits

Caption: Inhibition of MAPK Pathway by (E)-Methyl Cinnamate.

References

Troubleshooting & Optimization

Improving yield and purity in the synthesis of methyl cinnamate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Methyl Cinnamate

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures, focusing on improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-documented method for synthesizing this compound is the Fischer esterification of trans-cinnamic acid with methanol using an acid catalyst.[1][2][3][4] This reaction is favored for its relative simplicity and the use of readily available starting materials.[1][4]

Q2: Which acid catalysts are most effective for the Fischer esterification of cinnamic acid?

A2: Several acid catalysts can be employed. Concentrated sulfuric acid (H₂SO₄) is a traditional and effective catalyst.[1][2] p-Toluenesulfonic acid (pTSA) is a safer and easier-to-handle solid alternative that also provides high yields.[1][5] Additionally, supported solid acid catalysts are being explored for their environmental benefits and ease of recovery.[6][7]

Q3: What are the typical reaction conditions for the synthesis of this compound?

A3: Reaction conditions can vary. Conventional methods often involve refluxing methanol with the cinnamic acid and catalyst for several hours.[1][2] Microwave-assisted synthesis can significantly reduce the reaction time to a few minutes while achieving high yields.[1] Room temperature reactions are also possible but may require longer reaction times (e.g., 3 days).[8][9]

Q4: What is the expected yield for the synthesis of this compound?

A4: Yields can range widely depending on the reaction conditions and optimization. Under optimized conventional heating, yields can be as high as 99%.[1] Microwave-assisted synthesis has been reported to achieve yields of up to 97%.[1] However, in educational laboratory settings, average yields are often lower, around 68%.[1]

Q5: What are the key safety precautions to consider during the synthesis?

A5: It is crucial to handle the reagents and solvents with care. Concentrated sulfuric acid is corrosive and toxic.[1] Methanol and other organic solvents like diethyl ether are flammable and can cause irritation.[1] trans-Cinnamic acid may cause skin, eye, and respiratory irritation.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, and work in a well-ventilated fume hood.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions.

Low or No Product Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Extend Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][10] - Increase Temperature: If using conventional heating, ensure the reaction mixture is adequately heated to reflux.[1] For room temperature reactions, consider gentle heating if feasible.
Equilibrium Not Shifted Towards Products - Use Excess Alcohol: Fischer esterification is a reversible reaction.[11][12] Using a large excess of methanol can shift the equilibrium towards the formation of the ester.[12] - Remove Water: The water produced during the reaction can hydrolyze the ester back to the carboxylic acid.[12][13] While not always necessary for high yields in this specific synthesis, for other systems, techniques like using a Dean-Stark apparatus can be employed.
Insufficient Catalyst - Check Catalyst Amount: Ensure the correct catalytic amount of acid is used. Too little catalyst will result in a slow or incomplete reaction.[1]
Loss of Product During Workup - Proper Extraction: During the aqueous workup, ensure the pH is appropriately adjusted to neutralize the acid catalyst and separate the organic layer containing the product.[1][8] - Minimize Transfers: Be careful during transfers between glassware to avoid physical loss of the product.
Product Purity Issues
Potential Impurity Identification Troubleshooting and Purification
Unreacted trans-Cinnamic Acid - Can be detected by TLC, ¹H NMR, or a broad melting point range of the final product.[14][15]- Acid-Base Extraction: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove unreacted carboxylic acid.[1][8] - Recrystallization: If the product is solid, recrystallization can be an effective purification method.
Side Products - Traditional methods using inorganic acids like H₂SO₄ can lead to side reactions such as sulfonation or oxidation.[7]- Use Milder Catalyst: Consider using pTSA or a solid acid catalyst to minimize side reactions.[1][7] - Purification: Column chromatography or distillation can be used to separate the desired product from impurities.[4][10][16]
Residual Solvent - Can be identified by ¹H NMR spectroscopy.[1]- Thorough Drying: Ensure the final product is adequately dried under vacuum to remove any residual extraction or reaction solvents like diethyl ether or methanol.[1]
cis-Isomer of this compound - The starting material may contain the cis-isomer of cinnamic acid, which would result in the corresponding ester.[2]- Use Pure trans-Cinnamic Acid: Ensure the starting material is of high purity.

Below is a troubleshooting workflow to help identify and resolve common issues.

TroubleshootingWorkflow cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting Start Start Synthesis CheckYield Check Yield and Purity Start->CheckYield LowYield Low Yield? CheckYield->LowYield Analyze Results PurityIssue Purity Issues? LowYield->PurityIssue No IncompleteReaction Incomplete Reaction? (Check TLC) LowYield->IncompleteReaction Yes Success Successful Synthesis PurityIssue->Success No UnreactedAcid Unreacted Cinnamic Acid? (Check NMR/TLC) PurityIssue->UnreactedAcid Yes Equilibrium Equilibrium Issue? IncompleteReaction->Equilibrium No IncreaseTimeTemp Increase Time/Temp IncompleteReaction->IncreaseTimeTemp Yes Catalyst Insufficient Catalyst? Equilibrium->Catalyst No ExcessAlcohol Use Excess Alcohol Equilibrium->ExcessAlcohol Yes Catalyst->PurityIssue No CheckCatalyst Check Catalyst Amount Catalyst->CheckCatalyst Yes IncreaseTimeTemp->CheckYield ExcessAlcohol->CheckYield CheckCatalyst->CheckYield SideProducts Side Products? UnreactedAcid->SideProducts No AcidBaseWash Perform Acid-Base Wash UnreactedAcid->AcidBaseWash Yes ResidualSolvent Residual Solvent? (Check NMR) SideProducts->ResidualSolvent No Purify Purify (Column/Distillation) SideProducts->Purify Yes ResidualSolvent->Success No DryProduct Dry Product Under Vacuum ResidualSolvent->DryProduct Yes AcidBaseWash->CheckYield Purify->CheckYield DryProduct->CheckYield

Caption: Troubleshooting workflow for this compound synthesis.

Experimental Protocols

Protocol 1: Conventional Synthesis using Sulfuric Acid

This protocol is adapted from procedures described in the literature.[1][2]

Materials:

  • trans-Cinnamic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine trans-cinnamic acid and methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for the desired reaction time (e.g., 1-2 hours). Monitor the reaction by TLC.

  • After cooling to room temperature, remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: Microwave-Assisted Synthesis

This method can significantly reduce reaction times.[1]

Materials:

  • Same as Protocol 1, or with p-Toluenesulfonic acid (pTSA) as the catalyst.

Procedure:

  • In a microwave reaction vessel, combine trans-cinnamic acid, methanol, and the acid catalyst (H₂SO₄ or pTSA).

  • Seal the vessel and place it in a microwave reactor.

  • Heat the mixture to the target temperature (e.g., 110 °C) for a short duration (e.g., 2 minutes).

  • Allow the vessel to cool to a safe temperature before opening.

  • Follow the workup procedure described in Protocol 1 (steps 5-7).

The general experimental workflow is depicted in the diagram below.

ExperimentalWorkflow Reactants Combine Reactants: - Cinnamic Acid - Methanol - Acid Catalyst Reaction Reaction Step: - Conventional Heating (Reflux) OR - Microwave Irradiation Reactants->Reaction Workup Aqueous Workup: - Dilute with Ether - Wash with NaHCO₃ - Wash with Brine Reaction->Workup Drying Dry Organic Layer (e.g., MgSO₄) Workup->Drying Evaporation Solvent Evaporation (Rotary Evaporator) Drying->Evaporation Purification Optional Purification: - Recrystallization - Distillation - Column Chromatography Evaporation->Purification Product Pure this compound Purification->Product

Caption: General experimental workflow for this compound synthesis.

Data Summary

The following table summarizes yields obtained under various reaction conditions as reported in the literature.

CatalystHeating MethodReaction TimeYield (%)Reference
H₂SO₄ (75 mol %)Conventional1 hour94[1]
H₂SO₄ (50 mol %)Conventional1.5 hours99[1]
pTSA (50 mol %)Conventional1.5 hours91[1]
H₂SO₄ (50 mol %)Microwave2 minutes97[1]
pTSA (50 mol %)Microwave2 minutes91[1]
H₂SO₄Room Temp.3 daysFair to Excellent[8]
Supported Acid CatalystConventional3-7 hours85-91[7]

References

Identifying and minimizing byproducts in methyl cinnamate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of methyl cinnamate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common laboratory and industrial methods for synthesizing this compound are Fischer esterification of cinnamic acid, the Wittig reaction between a phosphorus ylide and benzaldehyde, and the Heck reaction of an aryl halide with methyl acrylate. Each method has its own advantages regarding starting materials, reaction conditions, and scalability.

Q2: What are the typical byproducts for each synthesis method?

A2:

  • Fischer Esterification: The primary byproduct is water. Unreacted starting materials, namely cinnamic acid and methanol, are also common impurities. Side reactions involving the double bond of cinnamic acid can occur under harsh conditions, potentially leading to diols or epoxides, which may appear as a blackish-brown discoloration.[1]

  • Wittig Reaction: The main byproduct is triphenylphosphine oxide (TPPO). Depending on the ylide used, both E (trans) and Z (cis) isomers of this compound can be formed.[2]

  • Heck Reaction: Byproducts can vary depending on the specific catalyst, base, and solvent system used. Common side products can arise from side reactions of the starting materials or intermediates. The choice of base is crucial in neutralizing the halide acid formed during the reaction.[3]

Q3: How can I monitor the progress of my this compound synthesis?

A3: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the this compound product. The product, being an ester, is typically less polar than the carboxylic acid starting material (in Fischer esterification) and will have a higher Rf value.

Troubleshooting Guides

Fischer Esterification

Q: My Fischer esterification reaction is giving a low yield. What are the possible causes and solutions?

A: Low yields in Fischer esterification are often due to the reversible nature of the reaction or incomplete reaction. Here are some common causes and troubleshooting steps:

  • Inadequate Heating: The reaction often requires reflux to proceed at a reasonable rate. Ensure the reaction mixture is heated adequately and consistently.[4]

  • Insufficient Catalyst: An inadequate amount of acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) can lead to slow or incomplete reaction. While excess catalyst can cause side reactions, ensure a catalytic amount is present.[4]

  • Presence of Water: Water is a byproduct of the reaction and can shift the equilibrium back towards the reactants, reducing the yield.

    • Solution 1: Use Excess Reactant: Using a large excess of one of the reactants (usually the less expensive one, like methanol) can shift the equilibrium towards the product.[5]

    • Solution 2: Water Removal: For larger scale reactions, a Dean-Stark apparatus can be used to remove water as it is formed.[5]

  • Short Reaction Time: Fischer esterification can be slow. Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitoring by TLC can help determine the optimal reaction time.

Q: My final product is a brownish color. What is the cause and how can I purify it?

A: A blackish-brown color in the product can indicate side reactions involving the double bond of the cinnamic acid, potentially forming diols or epoxides.[1]

  • Purification: Column chromatography is an effective method for purifying the this compound from these colored impurities and any unreacted cinnamic acid.[6][7] A typical solvent system for column chromatography is a mixture of hexane and ethyl acetate.

Wittig Reaction

Q: I am having trouble separating my this compound from the triphenylphosphine oxide (TPPO) byproduct. What is the best way to do this?

A: Separating the desired alkene from TPPO is a common challenge in Wittig reactions. Here are a few methods:

  • Crystallization: If your this compound is a solid, recrystallization can be an effective purification method. TPPO is often soluble in different solvents than the desired product.

  • Column Chromatography: This is a very common and effective method. TPPO is a polar compound and will have a lower Rf value than the less polar this compound on a silica gel column. Eluting with a non-polar solvent system (e.g., hexane/ethyl acetate) will allow the this compound to elute first.[8][9]

  • Precipitation/Filtration: Suspending the crude reaction mixture in a non-polar solvent like pentane or a hexane/ether mixture can cause the more polar TPPO to precipitate, allowing for its removal by filtration.[8][9]

  • Complexation: TPPO can be precipitated as a complex with metal salts like zinc chloride, which can then be filtered off.[10]

Q: My Wittig reaction produced a mixture of E and Z isomers. How can I favor the formation of the desired E (trans) isomer?

A: The stereoselectivity of the Wittig reaction is influenced by the nature of the ylide.

  • Stabilized Ylides: Using a stabilized ylide (one with an electron-withdrawing group, such as the ylide derived from methyl bromoacetate) will predominantly yield the E (trans) isomer of this compound.[2]

Heck Reaction

Q: My Heck reaction is not proceeding, or the yield is very low. What should I check?

A: The Heck reaction is sensitive to several factors. Here are some troubleshooting tips:

  • Catalyst Activity: The palladium catalyst can deactivate over time. Ensure you are using an active catalyst. In some cases, a pre-catalyst needs to be activated in situ.

  • Base: The choice and amount of base are critical. The base neutralizes the acid produced during the reaction. Common bases include triethylamine and potassium carbonate. Ensure the base is anhydrous if required by the specific protocol.[3]

  • Solvent: The solvent can significantly impact the reaction. Ensure the solvent is pure and dry, as water can sometimes inhibit the reaction.

  • Ligand: If using a phosphine ligand, the ligand-to-palladium ratio can be crucial. Too much or too little ligand can negatively affect the reaction rate and yield.[11]

  • Temperature: The reaction temperature is a key parameter. If the temperature is too low, the reaction may be too slow. If it is too high, catalyst decomposition or side reactions can occur.

Data Presentation

Table 1: Fischer Esterification of Cinnamic Acid - Reaction Conditions and Yields

CatalystCatalyst Loading (mol%)SolventReaction Time (h)Temperature (°C)Yield (%)Reference
H₂SO₄50Methanol1.5Reflux99[4]
H₂SO₄75Methanol1Reflux94[4]
pTSA50Methanol2 (microwave)11091[4]

Table 2: Wittig Reaction for this compound Synthesis - Conditions and Isomer Ratio

Ylide TypeSolventBaseReaction TimeTemperatureYield (%)E:Z RatioReference
StabilizedAqueous NaHCO₃-1 hAmbient~57Predominantly E[12]
StabilizedNone (Solvent-free)-15 minRoom Temp-Majorly E[2][13]

Table 3: Heck Reaction for this compound Synthesis - Conditions and Yields

Aryl HalideOlefinCatalystBaseSolventTemperature (°C)Yield (%)Reference
IodobenzeneMethyl AcrylatePd/C-scCO₂/THF/Methanol20085[3]
IodobenzeneMethyl AcrylateCo nanoparticlesK₂CO₃NMP130-[14]

Experimental Protocols

Fischer Esterification of this compound

Materials:

  • trans-Cinnamic acid

  • Methanol (reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (pTSA)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve trans-cinnamic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by TLC.

  • After cooling to room temperature, remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and remove any unreacted cinnamic acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • If necessary, purify the product by column chromatography on silica gel using a hexane/ethyl acetate eluent.[4]

Wittig Reaction for this compound Synthesis (Solvent-Free)

Materials:

  • Benzaldehyde

  • (Carbethoxymethylene)triphenylphosphorane (stabilized ylide)

  • Hexanes

Procedure:

  • In a conical vial, combine benzaldehyde and (carbethoxymethylene)triphenylphosphorane.

  • Stir the mixture vigorously at room temperature for 15-60 minutes. The reaction can be monitored by TLC.

  • Add hexanes to the reaction mixture and stir to dissolve the product, leaving the solid triphenylphosphine oxide byproduct.

  • Filter the mixture to remove the triphenylphosphine oxide.

  • Wash the solid with additional hexanes and combine the filtrates.

  • Evaporate the solvent from the filtrate to yield the this compound product.[2][13]

Heck Reaction for this compound Synthesis

Materials:

  • Iodobenzene

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN)

Procedure:

  • To a reaction vessel, add iodobenzene, methyl acrylate, palladium(II) acetate, and triethylamine in acetonitrile.

  • Heat the mixture at reflux temperature. The reaction progress should be monitored by TLC.

  • Upon completion, cool the reaction mixture and filter to remove any precipitated salts.

  • Concentrate the filtrate under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to give the crude product.

  • Purify the crude product by column chromatography on silica gel.[15]

Mandatory Visualizations

Fischer_Esterification cinnamic_acid Cinnamic Acid protonated_carbonyl Protonated Carbonyl cinnamic_acid->protonated_carbonyl + H+ methanol Methanol tetrahedral_intermediate Tetrahedral Intermediate methanol->tetrahedral_intermediate Nucleophilic Attack h_plus H+ (catalyst) protonated_carbonyl->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer water_elimination Water Elimination proton_transfer->water_elimination - H2O methyl_cinnamate This compound water_elimination->methyl_cinnamate - H+ water Water (Byproduct) water_elimination->water Wittig_Reaction cluster_reactants Reactants ylide Phosphorus Ylide oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane benzaldehyde Benzaldehyde benzaldehyde->oxaphosphetane methyl_cinnamate This compound oxaphosphetane->methyl_cinnamate tppo Triphenylphosphine Oxide (Byproduct) oxaphosphetane->tppo Heck_Reaction_Workflow start Start: Mix Reactants (Aryl Halide, Methyl Acrylate, Base, Pd Catalyst) reaction Heck Coupling Reaction (Heating) start->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification byproducts Byproducts (e.g., Salts) workup->byproducts product Pure this compound purification->product

References

Troubleshooting common issues in Fischer esterification of cinnamic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Fischer esterification of cinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Fischer esterification of cinnamic acid?

The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid (cinnamic acid) and an alcohol (e.g., ethanol, methanol) to form an ester (e.g., ethyl cinnamate, methyl cinnamate) and water.[1][2] The reaction requires a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), to protonate the carbonyl oxygen of the cinnamic acid, thereby making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[2][3]

Q2: My reaction yield is consistently low. What are the common causes and how can I improve it?

Low yield is a frequent issue, primarily due to the reversible nature of the Fischer esterification.[2][3] The presence of water, a byproduct, can shift the equilibrium back towards the reactants. To drive the reaction forward and enhance the yield, consider the following strategies:

  • Use of Excess Alcohol: Employing a large excess of the alcohol reactant can shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.[3] Often, the alcohol can be used as the reaction solvent.

  • Removal of Water: Actively removing water as it forms is a highly effective method to drive the reaction to completion.[3] This can be achieved by:

    • Using a Dean-Stark apparatus for azeotropic removal of water with a suitable solvent like toluene.

    • Adding a dehydrating agent, such as molecular sieves, to the reaction mixture.[2]

Q3: How can I monitor the progress of my Fischer esterification reaction?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[4][5] By spotting the reaction mixture alongside the starting material (cinnamic acid) on a TLC plate, you can visualize the consumption of the acid and the formation of the less polar ester product. The ester will typically have a higher Rf value than the carboxylic acid. For instance, in a hexane/ethyl acetate solvent system, ethyl cinnamate will travel further up the plate than cinnamic acid.[6]

Q4: What are some potential side reactions in the Fischer esterification of cinnamic acid?

While the primary reaction is the formation of the ester, under harsh acidic conditions and elevated temperatures, side reactions can occur. The presence of a blackish-brown color in the reaction mixture can indicate the occurrence of side reactions involving the double bond of the cinnamic acid. Potential side reactions include polymerization or addition reactions across the alkene.

Q5: What is the appropriate work-up procedure for this reaction?

A typical work-up involves the following steps:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent, such as diethyl ether or ethyl acetate.

  • Neutralize the excess acid catalyst by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] This step also removes any unreacted cinnamic acid by converting it to its water-soluble sodium salt.

  • Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water and water-soluble impurities.[7]

  • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the crude ester.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficient acid catalyst. 2. Reaction time is too short. 3. Reaction temperature is too low. 4. Water is present in the reactants or solvent.1. Ensure a catalytic amount of strong acid (e.g., H₂SO₄, TsOH) is used. 2. Monitor the reaction by TLC and extend the reaction time until the cinnamic acid is consumed. Reaction times can range from 1 to 12 hours.[8] 3. Ensure the reaction is heated to reflux. 4. Use anhydrous alcohol and solvents.
Incomplete Reaction (Cinnamic Acid Remaining) 1. Equilibrium has been reached. 2. Insufficient alcohol.1. Drive the equilibrium forward by removing water (e.g., Dean-Stark trap) or using a larger excess of the alcohol.[3] 2. Increase the molar ratio of alcohol to cinnamic acid.
Formation of a Persistent Emulsion During Work-up 1. Presence of acidic or basic species that act as surfactants.1. Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[9] 2. Gently swirl or stir the mixture instead of vigorous shaking. 3. Allow the mixture to stand for an extended period. 4. If the emulsion persists, filter the mixture through a pad of Celite.
Product is Contaminated with Starting Material After Work-up 1. Incomplete reaction. 2. Inefficient extraction during work-up.1. Optimize reaction conditions for full conversion (see "Low or No Product Formation"). 2. Perform multiple extractions with NaHCO₃ solution to ensure complete removal of cinnamic acid. 3. Purify the crude product using column chromatography.[5][10]
Dark Brown or Black Reaction Mixture 1. Polymerization or other side reactions at the double bond of cinnamic acid. 2. Reaction temperature is too high.1. Use milder reaction conditions (e.g., lower temperature, alternative catalyst). 2. Ensure the reaction is not overheated. Maintain a gentle reflux.

Quantitative Data

Table 1: Yields of Cinnamate Esters under Various Conditions

EsterAlcoholCatalystReaction Time (hours)Temperature (°C)Yield (%)Reference
Menthyl CinnamateMentholH₂SO₄46095.83[11]
Menthyl CinnamateMentholH₂SO₄56096.38[11]
Menthyl CinnamateMentholH₂SO₄66091.79[11]
Amyl CinnamateAmyl AlcoholH₂SO₄6Reflux80.73[11]
This compoundMethanolH₂SO₄ (50 mol%)0.03 (2 min)110 (Microwave)97[4]
This compoundMethanolpTSA (50 mol%)0.03 (2 min)110 (Microwave)91[4]

Experimental Protocols

Detailed Methodology for the Synthesis of Ethyl Cinnamate

This protocol is a representative example for the Fischer esterification of cinnamic acid.

Materials:

  • trans-Cinnamic acid

  • Absolute ethanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve trans-cinnamic acid in an excess of absolute ethanol (e.g., 10-20 equivalents).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%) to the solution.

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain this temperature. Monitor the reaction progress periodically using TLC.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

    • Wash the organic layer sequentially with:

      • Water

      • Saturated NaHCO₃ solution (repeat until no more CO₂ evolution is observed)

      • Brine

    • Dry the separated organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl cinnamate.

    • If necessary, further purify the product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient as the eluent.

Visualizations

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products cinnamic_acid Cinnamic Acid (R-COOH) protonation 1. Protonation of Carbonyl Oxygen cinnamic_acid->protonation alcohol Alcohol (R'-OH) nucleophilic_attack 2. Nucleophilic Attack by Alcohol alcohol->nucleophilic_attack catalyst Acid Catalyst (H+) catalyst->protonation protonation->nucleophilic_attack Activated Carbonyl proton_transfer 3. Proton Transfer nucleophilic_attack->proton_transfer Tetrahedral Intermediate elimination 4. Elimination of Water proton_transfer->elimination deprotonation 5. Deprotonation elimination->deprotonation Protonated Ester water Water (H2O) elimination->water ester Ester (R-COOR') deprotonation->ester catalyst_regen Regenerated Catalyst (H+) deprotonation->catalyst_regen

Caption: Mechanism of Fischer Esterification.

Troubleshooting_Workflow decision decision issue issue solution solution start Start Experiment check_reaction Monitor by TLC start->check_reaction workup Perform Work-up check_reaction->workup Complete issue_incomplete Incomplete Reaction check_reaction->issue_incomplete Incomplete check_purity Analyze Product Purity (e.g., NMR) workup->check_purity issue_emulsion Emulsion Forms workup->issue_emulsion end Pure Product Obtained check_purity->end Pure issue_impure Product Impure check_purity->issue_impure Impure solution_incomplete Increase reaction time/ Use excess alcohol/ Remove water issue_incomplete->solution_incomplete solution_incomplete->check_reaction solution_emulsion Add brine/ Gentle swirling/ Filter through Celite issue_emulsion->solution_emulsion solution_emulsion->workup solution_impure Column Chromatography issue_impure->solution_impure solution_impure->end

Caption: Troubleshooting Workflow for Esterification.

References

Addressing photodegradation of methyl cinnamate in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experimental setups involving the photodegradation of methyl cinnamate.

Frequently Asked Questions (FAQs)

Q1: What is the primary photochemical process that this compound undergoes upon UV irradiation?

A1: The primary photochemical process for this compound is trans-cis photoisomerization.[1][2] The trans isomer, which is typically the starting material, absorbs UV light and converts to the cis isomer. This process is often reversible, and a photostationary state between the two isomers can be reached.

Q2: What are the main excited states involved in the photodegradation of this compound?

A2: Upon UV excitation, trans-methyl cinnamate is promoted to its first singlet excited state (S₁), which has ππ* character.[2][3] From this state, it can undergo several relaxation pathways, including direct isomerization to the cis isomer or intersystem crossing to a triplet state (T₁), which is also involved in the isomerization process.[1][3][4]

Q3: What is the expected quantum yield for the photoisomerization of this compound?

A3: The quantum yield for the trans to cis photoisomerization of ethyl cinnamate (a closely related compound) in ethanol is reported to be 0.26, while the reverse process (cis to trans) has a quantum yield of 0.29.[1] These values can be used as an approximate reference for this compound under similar conditions. The fluorescence quantum yield of this compound is very low, estimated at 0.001, indicating that non-radiative decay pathways like isomerization are dominant.[3]

Q4: What analytical techniques are suitable for monitoring the photodegradation of this compound?

A4: Several analytical techniques can be employed:

  • ¹H NMR Spectroscopy: This is a powerful technique to quantify the conversion of trans to cis isomers by observing the distinct chemical shifts of the vinylic protons.[2]

  • UV-Vis Spectroscopy: The extent of photodegradation can be monitored by the decrease in absorbance at the λmax of the trans isomer.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the trans and cis isomers, as well as any other photoproducts.

  • Mass Spectrometry (MS): Techniques like HPLC-MS can be used to identify potential photodegradation byproducts.[5]

Q5: What are the key factors that can influence the rate of this compound photodegradation?

A5: The rate of photodegradation can be influenced by several factors:

  • Solvent: The polarity and viscosity of the solvent can affect the excited state dynamics and the efficiency of isomerization.[6]

  • Irradiation Wavelength and Intensity: The wavelength of the light source should overlap with the absorption spectrum of this compound. Higher light intensity will generally lead to a faster degradation rate.

  • Concentration: At high concentrations, aggregation or inner filter effects can alter the photochemical behavior.

  • Presence of Oxygen: Oxygen can act as a quencher for triplet states, potentially influencing the isomerization pathway and leading to photooxidative side products.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible photodegradation rates.
Possible Cause Troubleshooting Step
Fluctuations in Lamp Output Monitor the lamp output over time using a calibrated radiometer. Ensure the lamp has had sufficient warm-up time to reach a stable output.
Temperature Variations Use a temperature-controlled reactor or a cooling system to maintain a constant temperature throughout the experiment.[7]
Inconsistent Sample Positioning Ensure the sample cuvette or reactor is placed in the exact same position relative to the light source for each experiment.
Solvent Evaporation Use a sealed cuvette or reactor to prevent solvent evaporation, which would change the concentration of the sample.
Degradation of the Light Source Keep a log of the lamp's operating hours and replace it according to the manufacturer's recommendations.
Issue 2: Suspected formation of byproducts other than the cis isomer.
Possible Cause Troubleshooting Step
Photooxidation Degas the solvent and the sample solution by bubbling with an inert gas (e.g., nitrogen or argon) before and during irradiation to remove dissolved oxygen.
Secondary Photochemical Reactions Monitor the reaction over time using HPLC or LC-MS to identify the appearance of any additional peaks. Consider reducing the irradiation time or using a lower intensity light source.
Solvent Participation Ensure the solvent is photochemically inert under the experimental conditions. Run a blank experiment with only the solvent to check for any degradation products.
Impure Starting Material Verify the purity of the trans-methyl cinnamate using techniques like NMR or GC-MS before starting the experiment.
Issue 3: Artifacts in Transient Absorption Spectroscopy (TAS) data.
Possible Cause Troubleshooting Step
Coherent Artifacts These are typically observed around time zero and can be minimized by excluding this very early time data from the analysis.
Solvent Absorption Measure the transient absorption of the pure solvent under the same conditions and subtract it from the sample data.
Cross-Phase Modulation This can cause oscillatory patterns around time zero. Careful alignment of the pump and probe beams can help to minimize this effect.
Sample Degradation During Measurement To prevent photodegradation of the sample during the TAS experiment, use a flow cell to continuously circulate the sample.[2][3]

Quantitative Data Summary

Parameter Value Compound Solvent Notes Reference
Fluorescence Quantum Yield (Φf)0.001This compound-Indicates that non-radiative decay pathways are highly dominant.[3]
¹ππ* State Lifetime~4.5 psThis compoundGas PhaseDetermined by time-resolved ion yield and photoelectron spectroscopy.[2]
Quantum Yield of trans → cis Isomerization (Φt→c)0.26Ethyl CinnamateEthanolCan be used as an approximation for this compound.[1]
Quantum Yield of cis → trans Isomerization (Φc→t)0.29Ethyl CinnamateEthanolCan be used as an approximation for this compound.[1]

Experimental Protocols

Protocol 1: General Photochemical Reactor Setup for this compound Photodegradation
  • Reactor Assembly: Assemble a quartz photoreactor with a magnetic stirrer, a gas inlet/outlet, and a port for sample withdrawal. If temperature control is required, use a jacketed reactor connected to a circulating water bath.

  • Light Source: Position a UV lamp (e.g., medium-pressure mercury lamp) in the immersion well of the reactor. Ensure the lamp's emission spectrum overlaps with the absorption spectrum of this compound.

  • Sample Preparation: Prepare a solution of trans-methyl cinnamate in the desired solvent (e.g., cyclohexane, ethanol) at a known concentration.

  • Degassing (Optional but Recommended): To avoid photooxidation, degas the solution by bubbling with a gentle stream of nitrogen or argon for at least 15-20 minutes.

  • Reaction Initiation: Place the reactor in a light-tight safety cabinet. Start the magnetic stirrer and the cooling water flow (if applicable). Turn on the UV lamp to initiate the photoreaction.

  • Monitoring: At specific time intervals, withdraw aliquots of the reaction mixture for analysis by UV-Vis spectroscopy, HPLC, or ¹H NMR.

  • Termination: After the desired irradiation time, turn off the UV lamp.

  • Analysis: Analyze the collected samples to determine the extent of photodegradation and identify any products formed.

Protocol 2: Analysis of Photodegradation Products by ¹H NMR Spectroscopy
  • Sample Preparation:

    • Take a known volume of the irradiated sample and evaporate the solvent under reduced pressure.

    • Dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) suitable for NMR analysis.[8][9]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube to remove any particulate matter.[10]

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic signals for the trans and cis isomers of this compound. The vinylic protons are particularly useful for this differentiation.

    • Integrate the signals corresponding to each isomer.

    • Calculate the relative percentage of each isomer to determine the extent of photoisomerization.

Visualizations

photodegradation_pathway cluster_S0 Ground State (S₀) cluster_S1 Singlet Excited State (S₁) cluster_T1 Triplet Excited State (T₁) trans-MC trans-MC trans-MC_S1 trans-MC (¹ππ*) trans-MC->trans-MC_S1 UV Photon (hν) cis-MC cis-MC trans-MC_S1->cis-MC Isomerization MC_T1 MC (³ππ*) trans-MC_S1->MC_T1 Intersystem Crossing (ISC) MC_T1->trans-MC Relaxation MC_T1->cis-MC Isomerization

Caption: Photodegradation pathway of this compound.

experimental_workflow start Start prep Sample Preparation (this compound Solution) start->prep setup Photochemical Reactor Setup prep->setup irradiate UV Irradiation setup->irradiate irradiate->irradiate Continue Irradiation sampling Aliquot Sampling (at time intervals) irradiate->sampling sampling->irradiate analysis Analysis (¹H NMR, UV-Vis, HPLC) sampling->analysis data Data Interpretation (Kinetics, Product ID) analysis->data end End data->end

Caption: Experimental workflow for studying this compound photodegradation.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in separating methyl cinnamate from related esters.

Troubleshooting Guides

This section offers solutions to common problems encountered during the separation of this compound and its related esters using various analytical and preparative techniques.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Problem: Poor resolution or co-elution of this compound and a related ester (e.g., ethyl cinnamate).

This is a common issue when separating esters with similar structures and polarities. The following decision tree can guide you through the troubleshooting process.

HPLC_Troubleshooting start Poor or No Resolution (Co-eluting Peaks) check_k Is the capacity factor (k') between 2 and 10? start->check_k adjust_mobile_phase Adjust mobile phase strength. Increase aqueous portion for reverse phase. check_k->adjust_mobile_phase No check_selectivity Is the selectivity (α) > 1.1? check_k->check_selectivity Yes adjust_mobile_phase->check_k change_mobile_phase Change mobile phase organic modifier (e.g., acetonitrile to methanol or vice versa). check_selectivity->change_mobile_phase No check_efficiency Are the peaks broad (low plate count)? check_selectivity->check_efficiency Yes change_column Change column chemistry (e.g., C18 to Phenyl-Hexyl). change_mobile_phase->change_column solution Resolution Improved change_column->solution optimize_flow_rate Optimize flow rate. check_efficiency->optimize_flow_rate Yes check_efficiency->solution No check_column_health Check column for contamination or voids. Perform column wash or replace. optimize_flow_rate->check_column_health check_column_health->solution

Caption: Troubleshooting workflow for poor HPLC peak resolution.

Gas Chromatography (GC) Troubleshooting

Problem: Overlapping peaks of this compound and other volatile esters.

Similar to HPLC, peak resolution is a primary challenge in GC when dealing with structurally similar compounds.

Potential Causes and Solutions:

  • Inadequate Column Choice: The stationary phase may not be optimal for the separation. For esters, a mid-polarity column is often a good starting point. If using a non-polar column results in co-elution, switching to a more polar column can improve separation.[1]

  • Suboptimal Temperature Program: A slow temperature ramp can improve the separation of closely eluting compounds. If the peaks are still not resolved, try decreasing the initial oven temperature.

  • High Injection Temperature: This can cause thermal decomposition of the esters, leading to peak tailing and potential misidentification.[1] Ensure the injection temperature is appropriate for the stability of your analytes.

Fractional Distillation Troubleshooting

Problem: Poor separation of esters with close boiling points.

Fractional distillation is effective for separating liquids with boiling point differences of less than 25 °C, but its efficiency depends on the equipment and procedure.[2][3][4][5]

Potential Causes and Solutions:

  • Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates for the separation. Use a longer column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge).[1][2][3][4][5]

  • Distillation Rate is Too Fast: A slow and steady distillation rate is crucial for achieving equilibrium between the liquid and vapor phases within the column.[3] Reduce the heating rate to ensure a slow collection of the distillate.

  • Poor Insulation: Heat loss from the fractionating column can disrupt the temperature gradient, leading to inefficient separation. Insulate the column with glass wool or aluminum foil.[3]

Recrystallization Troubleshooting

Problem: this compound fails to crystallize or "oils out".

"Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid.[6] This often happens when the boiling point of the solvent is higher than the melting point of the solute.

Potential Causes and Solutions:

  • Solution is Not Saturated: If no crystals form upon cooling, the solution may be too dilute. Reheat the solution to boil off some of the solvent and then allow it to cool again.[6]

  • Cooling is Too Rapid: Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • "Oiling Out": This can be addressed by reheating the solution and adding more solvent to decrease the saturation point. Then, allow it to cool more slowly. Seeding the solution with a small crystal of pure this compound can also promote proper crystal growth.[6]

Frequently Asked Questions (FAQs)

Q1: Which separation method is best for my sample?

A1: The choice of method depends on the scale of the separation and the properties of the esters in your mixture.

Method_Selection start Start: Mixture of This compound and Related Esters scale What is the scale of the separation? start->scale analytical Analytical (<1 mg) scale->analytical Analytical preparative Preparative (>1 mg) scale->preparative Preparative thermal_stability Are the esters thermally stable? analytical->thermal_stability solid_check Is the desired product a solid at room temp? preparative->solid_check gc Gas Chromatography (GC) thermal_stability->gc Yes hplc High-Performance Liquid Chromatography (HPLC) thermal_stability->hplc No boiling_point What is the boiling point difference? large_bp_diff > 25 °C boiling_point->large_bp_diff small_bp_diff < 25 °C boiling_point->small_bp_diff simple_distillation Simple Distillation large_bp_diff->simple_distillation fractional_distillation Fractional Distillation small_bp_diff->fractional_distillation crystallization Recrystallization solid_check->boiling_point No solid_check->crystallization Yes

Caption: Decision tree for selecting a separation method.

Q2: How can I improve the purity of my this compound after a primary separation?

A2: Recrystallization is an excellent secondary purification step.[7] If your this compound is a solid at room temperature, dissolving it in a minimal amount of a hot solvent and allowing it to cool slowly can significantly improve its purity.

Q3: My HPLC baseline is noisy. What should I do?

A3: A noisy baseline can be caused by several factors:

  • Impure mobile phase: Ensure you are using HPLC-grade solvents and fresh mobile phase.

  • Air bubbles in the system: Degas your mobile phase thoroughly.

  • Pump issues: Check for leaks and ensure the pump is delivering a stable flow.

Q4: Can I use the same column for both analytical and preparative HPLC?

A4: While technically possible for very small-scale preparative work, it is generally not recommended. Preparative columns have a larger diameter and are packed with larger particles to accommodate higher sample loads. Using an analytical column for preparative purposes can easily lead to overloading and poor separation.

Data Presentation

The following tables provide quantitative data to aid in method development.

Table 1: Physical Properties of this compound and a Related Ester

CompoundMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)Melting Point (°C)
This compound162.19261-26234-38
Ethyl Cinnamate176.212716.5-8

Data sourced from Wikipedia and other chemical suppliers.[8][9]

Table 2: Solubility of this compound

SolventSolubility
WaterInsoluble
EthanolSoluble
Diethyl EtherSoluble
BenzeneSoluble
Olive OilSoluble

Data sourced from various chemical databases.[7][10][11]

Experimental Protocols

HPLC Method for Separation of Methyl and Ethyl Cinnamate

This protocol provides a starting point for the separation of this compound and ethyl cinnamate. Optimization may be required based on your specific system and sample matrix.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient:

    • 0-1 min: 50% B

    • 1-10 min: 50% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 50% B

    • 13-15 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 272 nm

  • Sample Preparation: Dissolve the ester mixture in the initial mobile phase composition (50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.

Fractional Distillation of a this compound and Ethyl Cinnamate Mixture

This procedure is designed for the separation of two esters with a small boiling point difference.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask.[3]

  • Sample Charging: Add the mixture of this compound and ethyl cinnamate to the round-bottom flask along with a few boiling chips.

  • Heating: Gently heat the flask. As the mixture begins to boil, observe the vapor rising through the fractionating column.

  • Equilibration: Allow the vapor to slowly ascend the column, maintaining a steady rate of reflux.

  • Fraction Collection:

    • Fraction 1 (Enriched in this compound): When the temperature at the distillation head stabilizes near the boiling point of this compound (~261 °C), begin collecting the distillate.

    • Intermediate Fraction: As the temperature begins to rise, switch to a new receiving flask to collect an intermediate fraction containing a mixture of both esters.

    • Fraction 2 (Enriched in Ethyl Cinnamate): When the temperature stabilizes near the boiling point of ethyl cinnamate (~271 °C), collect the second fraction.

  • Analysis: Analyze the collected fractions by GC or HPLC to determine their composition.

Recrystallization of this compound

This protocol is for the purification of solid this compound.

  • Solvent Selection: Choose a solvent in which this compound is soluble when hot but sparingly soluble when cold (e.g., ethanol-water mixture).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[12][13]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[12][13]

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

References

Validation & Comparative

A Comparative Guide to Validating the Purity of Synthesized Methyl Cinnamate Using GC-FID

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) against other common analytical techniques for validating the purity of synthesized methyl cinnamate. The information presented herein is supported by detailed experimental protocols and comparative data to assist researchers in selecting the most appropriate method for their needs.

Introduction

This compound, a key ester in the fragrance and pharmaceutical industries, is commonly synthesized via the Fischer esterification of cinnamic acid with methanol.[1] The purity of the final product is critical for its intended application, necessitating robust analytical validation. GC-FID is a widely adopted technique for purity assessment due to its high precision and sensitivity for organic compounds.[2] This guide will compare the performance of GC-FID with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity determination of synthesized this compound.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from trans-cinnamic acid and methanol using sulfuric acid as a catalyst.[1][3]

Materials:

  • trans-Cinnamic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-cinnamic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • After cooling to room temperature, remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purity Validation by GC-FID

This protocol outlines the determination of this compound purity using GC-FID.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent)

  • Detector: Flame Ionization Detector (FID)

  • Column: HP-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness

  • Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio)

  • Carrier Gas: Helium or Hydrogen

  • Temperatures:

    • Inlet: 250 °C

    • Detector: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., methanol or ethyl acetate).

Data Analysis: The purity is determined by calculating the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Comparison of Analytical Techniques

The purity of a synthesized batch of this compound was assessed using three different analytical techniques: GC-FID, GC-MS, and qNMR. The following sections present a comparative summary of the results.

Data Presentation

Table 1: Quantitative Purity Analysis of Synthesized this compound

Analytical TechniquePurity (%)Relative Standard Deviation (RSD, %)Key AdvantagesKey Limitations
GC-FID 99.20.3High precision, robustness, and sensitivity for quantifiable impurities.[2]Does not provide structural information for impurity identification.
qNMR (¹H NMR) 99.00.2Absolute quantification without a reference standard of the analyte, provides structural information.[4][5]Lower sensitivity compared to chromatographic methods for trace impurities.
GC-MS 99.1 (by peak area %)0.4Provides structural information for impurity identification.[6][7]Quantification can be less accurate than FID without specific calibration for each impurity.

Note: The data presented in this table is illustrative and representative of typical results obtained for a carefully synthesized and purified sample.

Table 2: Qualitative Analysis of Impurities

ImpurityGC-FIDqNMR (¹H NMR)GC-MS
Unreacted Cinnamic Acid Detected as a separate peakDetectable and quantifiableDetected and identified by mass spectrum
Methanol May be detected, but often co-elutes with the solventReadily detected and quantifiableDetected and identified by mass spectrum
Side-products (e.g., dimers) Detected as separate peaksMay be detectable if in sufficient concentrationDetected and identified by mass spectrum

Methodology Comparison

GC-FID

GC-FID is a robust and reliable technique for quantifying the purity of volatile compounds like this compound. Its flame ionization detector offers a wide linear range and high sensitivity to hydrocarbons, making it ideal for detecting organic impurities. The method's precision is a significant advantage for quality control applications.[8] However, a key limitation is its inability to identify unknown impurities, as it only provides retention time data.

Quantitative ¹H NMR (qNMR)

qNMR has emerged as a primary analytical method for purity determination because it allows for absolute quantification without the need for a specific reference standard of the analyte.[4][5] By comparing the integral of a specific proton signal of this compound to that of a certified internal standard of known concentration, a highly accurate purity value can be obtained.[9] Furthermore, the NMR spectrum provides valuable structural information that can help in the identification of impurities. The main drawback is its lower sensitivity for detecting trace-level impurities compared to GC-based methods.

GC-MS

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is unparalleled for the identification of unknown impurities by providing detailed mass spectra that can be compared against spectral libraries.[6][7] While it can be used for quantification based on peak area, its accuracy for this purpose can be lower than that of GC-FID unless each impurity is individually calibrated, which is often not feasible.

Visualizations

Experimental and Logical Workflows

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis of this compound cluster_analysis Purity Validation cinnamic_acid trans-Cinnamic Acid reflux Fischer Esterification (Reflux) cinnamic_acid->reflux methanol Methanol methanol->reflux catalyst H₂SO₄ (catalyst) catalyst->reflux workup Aqueous Workup & Extraction reflux->workup purification Drying & Solvent Removal workup->purification product Synthesized this compound purification->product sample_prep Sample Preparation product->sample_prep Aliquot for Analysis gc_fid GC-FID Analysis sample_prep->gc_fid qnmr qNMR Analysis sample_prep->qnmr gc_ms GC-MS Analysis sample_prep->gc_ms data_comparison Data Comparison & Purity Assignment gc_fid->data_comparison qnmr->data_comparison gc_ms->data_comparison

Caption: Workflow for the synthesis and purity validation of this compound.

Purity_Validation_Logic cluster_quant Quantitative Analysis cluster_qual Qualitative Analysis start Synthesized this compound gc_fid GC-FID (High Precision Purity %) start->gc_fid qnmr qNMR (Absolute Purity %, Structural Info) start->qnmr gc_ms GC-MS (Impurity Identification) start->gc_ms final_purity Final Purity Assignment gc_fid->final_purity Quantitative Data qnmr_qual qNMR (Impurity Structure) qnmr->final_purity Quantitative & Structural Data gc_ms->final_purity Qualitative Data (Impurity ID)

Caption: Logical relationship of analytical techniques for purity assignment.

Conclusion

For the routine quality control and purity determination of synthesized this compound, GC-FID offers an excellent balance of precision, robustness, and cost-effectiveness. It is particularly well-suited for determining the percentage of the main component when the identities of potential impurities are known.

For a more comprehensive analysis, especially during method development or when dealing with unknown impurities, a combination of techniques is recommended. GC-MS is invaluable for the definitive identification of impurities, while qNMR provides a highly accurate, orthogonal method for absolute purity assignment and structural confirmation. The choice of method will ultimately depend on the specific requirements of the research, including the need for impurity identification, the desired level of accuracy, and available instrumentation.

References

A Comparative Analysis of the Antimicrobial Activity of Methyl Cinnamate and Other Cinnamate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rising threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Cinnamate derivatives, a class of naturally occurring compounds, have garnered significant attention for their potential antimicrobial properties. This guide provides a detailed comparison of the antimicrobial activity of methyl cinnamate against other notable cinnamates, supported by experimental data from various studies.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of cinnamates is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values for this compound and other derivatives against a range of bacteria and fungi. It is important to note that variations in experimental methodologies across different studies can influence MIC values.

Table 1: Minimum Inhibitory Concentration (MIC) of Cinnamate Esters Against Various Microorganisms

CompoundMicroorganismMIC (µM)Reference
This compound Aspergillus niger61[1]
Bacillus subtilis301[1]
Candida albicans50[1]
Escherichia coli164[1]
Staphylococcus aureus252[1]
Candida spp.789.19[2][3]
Aspergillus flavus>1500[1][4]
Aspergillus terreus>1500[1][4]
Ethyl Cinnamate Aspergillus niger61[1]
Bacillus subtilis203[1]
Candida albicans50[1]
Escherichia coli203[1]
Staphylococcus aureus252[1]
Candida spp.726.36[2][3]
Butyl Cinnamate Candida spp.626.62[2][3]
Staphylococcus aureus626.62[2]
Isobutyl Cinnamate Candida albicans0.89[5]
Aspergillus niger0.79[5]

Table 2: Minimum Inhibitory Concentration (MIC) of Cinnamic Acid and Cinnamaldehyde Against Various Microorganisms

CompoundMicroorganismMIC (µg/mL)Reference
Cinnamic Acid Staphylococcus epidermidis256 - 4096[6]
Mycobacterium tuberculosis270–675 µM[4]
Aspergillus niger844 µM[4][7]
Candida albicans405 µM[4][7]
Cinnamaldehyde Streptococcus mutans1000[8]
Escherichia coli780 - 3120[9]
Staphylococcus aureus-[10]

Note: Direct comparison of µM and µg/mL values requires conversion based on the molecular weight of each compound.

From the data, it is evident that the antimicrobial activity of cinnamate esters can be influenced by the alkyl group. For instance, isobutyl cinnamate demonstrated significantly higher potency against C. albicans and A. niger compared to methyl and ethyl cinnamate.[5] Cinnamic acid itself shows moderate activity, while cinnamaldehyde is also a potent antimicrobial agent.[4][6][8] The modification of cinnamic acid into its derivatives, particularly esters, has been shown to enhance antimicrobial efficacy.[5][11]

Experimental Protocols

The data presented in this guide are primarily derived from studies employing the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This is a standardized and widely accepted technique in antimicrobial susceptibility testing.[12][13][14]

Broth Microdilution Method for MIC Determination

  • Preparation of Antimicrobial Stock Solutions: The test compounds (e.g., this compound, ethyl cinnamate) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[15]

  • Preparation of Microtiter Plates: A 96-well microtiter plate is used. A two-fold serial dilution of each antimicrobial agent is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) directly in the wells of the plate.[16] This creates a gradient of decreasing concentrations of the test compound across the rows.

  • Inoculum Preparation: The test microorganism is cultured overnight and then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13] This suspension is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation: Each well containing the antimicrobial dilution is inoculated with the standardized microbial suspension. Control wells are included: a positive control (microorganism and medium, no antimicrobial) and a negative control (medium only). The plates are then incubated at an appropriate temperature (e.g., 35-37°C) for a specified period (typically 16-24 hours for bacteria and 24-48 hours for fungi).[13][16]

  • Determination of MIC: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[13]

Visualizing Methodologies and Mechanisms

To better understand the experimental process and the proposed mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock Antimicrobial Stock Solution serial_dilution Serial Dilution in 96-Well Plate stock->serial_dilution media Growth Medium media->serial_dilution inoculum Standardized Microbial Inoculum inoculation Inoculation of Wells inoculum->inoculation serial_dilution->inoculation incubation Incubation inoculation->incubation read_results Visual Inspection for Turbidity incubation->read_results determine_mic Determine MIC read_results->determine_mic

Figure 1. Experimental workflow for MIC determination.

The antimicrobial mechanism of cinnamates is believed to involve the disruption of the microbial cell membrane.[10][17] This disruption leads to increased permeability and leakage of intracellular components, ultimately resulting in cell death.[17]

Mechanism_of_Action cluster_cell Microbial Cell membrane Cell Membrane cytoplasm Cytoplasm (Ions, ATP, Nucleic Acids) cinnamate Cinnamate Derivative disruption Membrane Disruption & Increased Permeability cinnamate->disruption Interacts with disruption->membrane leakage Leakage of Intracellular Components disruption->leakage leakage->cytoplasm death Cell Death leakage->death

Figure 2. Proposed antimicrobial mechanism of cinnamates.

Conclusion

This compound exhibits notable antimicrobial activity against a range of bacteria and fungi. However, its efficacy can be surpassed by other cinnamate esters, such as isobutyl cinnamate, which demonstrates the potential for structural modifications to enhance antimicrobial potency. Cinnamic acid and cinnamaldehyde also serve as important benchmarks in this chemical class. The primary mechanism of action for these compounds is believed to be the disruption of cell membrane integrity. Further research into structure-activity relationships and mechanisms of action is crucial for the development of cinnamate-based compounds as a viable new class of antimicrobial agents.

References

Comparative Cytotoxicity Analysis: Methyl Cinnamate vs. Acrylates and Methacrylates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro cytotoxicity of methyl cinnamate against commonly used acrylates and methacrylates. The information presented is supported by experimental data from peer-reviewed studies, offering valuable insights for material selection and development in biomedical applications.

Executive Summary

This compound generally exhibits lower cytotoxicity compared to many common acrylates and methacrylates. Studies in RAW264.7 macrophage cells demonstrate that acrylates, such as 2-hydroxyethyl acrylate and ethyl acrylate, are the most cytotoxic, followed by methacrylates like triethylene glycol dimethacrylate (TEGDMA) and 2-hydroxyethyl methacrylate (HEMA). This compound, in the same cell line, shows significantly less toxicity. The cytotoxic mechanisms differ, with acrylates and methacrylates often inducing apoptosis through reactive oxygen species (ROS) generation, glutathione (GSH) depletion, and activation of caspase and mitogen-activated protein kinase (MAPK) signaling pathways. In contrast, this compound has been shown to inhibit MAPK signaling, suggesting a different mode of action.

Data Presentation: Comparative Cytotoxicity (LC50) in RAW264.7 Cells

The following table summarizes the 50% lethal concentration (LC50) values for this compound and various acrylates and methacrylates in the RAW264.7 cell line, providing a direct comparison of their cytotoxic potential.

Compound ClassCompoundLC50 (mM)Reference
Cinnamate This compound>10[1][2]
Acrylates 2-Hydroxyethyl Acrylate0.2 - 0.5[1]
Ethyl Acrylate0.2 - 0.5[1]
n-Butyl Acrylate<1[3][4]
Methacrylates Triethylene Glycol Dimethacrylate (TEGDMA)~1[1]
2-Hydroxyethyl Methacrylate (HEMA)>1[1]
Methyl Methacrylate (MMA)>10[3][4]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Culture and Treatment

RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates at a density of 3 x 10^4 cells/well and allowed to adhere for 24 hours. Subsequently, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound, acrylates, or methacrylates) and incubated for 24 hours.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

  • Procedure:

    • After the 24-hour treatment period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay measures the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the culture medium.

  • Procedure:

    • After the treatment period, carefully collect the cell culture supernatant.

    • Transfer 50 µL of the supernatant to a new 96-well plate.

    • Add 50 µL of the LDH assay reaction mixture (containing diaphorase/NADH and INT) to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 490 nm using a microplate reader.

    • The amount of LDH released is proportional to the number of lysed cells.

Caspase-3 Activity Assay for Apoptosis

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

  • Procedure:

    • Lyse the treated cells using a specific lysis buffer.

    • Incubate the cell lysate with a colorimetric substrate for caspase-3 (e.g., DEVD-pNA).

    • The cleavage of the substrate by active caspase-3 releases p-nitroaniline (pNA), which can be measured at 405 nm.

    • The level of caspase-3 activity is directly proportional to the color intensity.

TUNEL Assay for DNA Fragmentation

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Procedure:

    • Fix and permeabilize the treated cells on a slide or in a microplate.

    • Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP.

    • TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.

    • Visualize the fluorescently labeled cells using a fluorescence microscope.

Glutathione (GSH) Depletion Assay

This assay measures the levels of intracellular glutathione, a key antioxidant.

  • Procedure:

    • Lyse the treated cells to release intracellular contents.

    • Add Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) to the cell lysate.

    • DTNB reacts with reduced glutathione (GSH) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB).

    • Measure the absorbance of TNB at 412 nm.

    • The amount of GSH is proportional to the absorbance.

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cell_culture Cell Seeding & Adherence (RAW264.7 macrophages) treatment Incubation with Test Compounds (this compound, Acrylates, Methacrylates) cell_culture->treatment mtt MTT Assay (Viability) ldh LDH Assay (Cytotoxicity) caspase Caspase-3 Assay (Apoptosis) tunel TUNEL Assay (DNA Fragmentation) gsh GSH Assay (Oxidative Stress) data_acq Absorbance/Fluorescence Measurement mtt->data_acq ldh->data_acq caspase->data_acq tunel->data_acq gsh->data_acq analysis Calculation of LC50 & Statistical Analysis data_acq->analysis Signaling_Pathways cluster_acrylates_methacrylates Acrylates & Methacrylates cluster_methyl_cinnamate This compound compound1 Acrylates/ Methacrylates ros ROS Generation compound1->ros gsh_depletion GSH Depletion ros->gsh_depletion mapk MAPK Activation (p38, ERK, JNK) ros->mapk caspase9 Caspase-9 Activation mapk->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis1 Apoptosis caspase3->apoptosis1 compound2 This compound mapk_inhibition MAPK Inhibition (p38, ERK, JNK) compound2->mapk_inhibition apoptosis_inhibition Inhibition of Apoptosis mapk_inhibition->apoptosis_inhibition

References

Spectroscopic comparison of methyl cinnamate monomer and poly(methyl cinnamate)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the molecular transformation from monomer to polymer is critical. This guide provides an objective spectroscopic comparison of methyl cinnamate and its polymer, poly(this compound), supported by experimental data and detailed protocols.

The polymerization of this compound, a derivative of cinnamic acid, results in significant changes to its chemical structure, which are readily observable through various spectroscopic techniques. The primary transformation involves the conversion of the monomer's carbon-carbon double bond (C=C) into a single bond (C-C) to form the polymer backbone. This alteration fundamentally affects the molecule's vibrational modes, the chemical environments of its protons and carbon atoms, and its electronic transitions, as detailed in the FT-IR, NMR, and UV-Vis spectroscopic data below.

Chemical Structures and Polymerization

The transition from this compound monomer to poly(this compound) is visually represented below, illustrating the conversion of the vinyl group into the polymer's aliphatic backbone.

Awaiting actual image generation for polymer structure to replace placeholder. Caption: Polymerization of this compound.

Comparative Spectroscopic Data

The following tables summarize the key quantitative differences observed in the FT-IR, ¹H NMR, ¹³C NMR, and UV-Vis spectra of the monomer and its corresponding polymer.

Table 1: FT-IR Spectral Data Comparison
Functional GroupThis compound Monomer (cm⁻¹)Poly(this compound) (cm⁻¹)Spectroscopic Change/Significance
C=O Stretch (Ester)~1717~1730Slight shift due to change in electronic environment. Remains a strong, characteristic peak.
C=C Stretch (Alkene)~1636AbsentKey indicator of polymerization. Disappearance confirms conversion of the double bond.
=C-H Bending~980AbsentDisappearance of the out-of-plane bending of the vinyl protons is another key indicator of successful polymerization.
C-H Stretch (Aromatic)~3060, ~3030~3060, ~3030Largely unchanged as the phenyl group is a pendant group and does not participate in polymerization.
C-H Stretch (Aliphatic)~2950 (methyl)~2950 (methyl), ~2925 (backbone)Appearance of new C-H stretching from the newly formed saturated polymer backbone.
C-O Stretch (Ester)~1270, ~1170~1240, ~1160Minor shifts observed.
Table 2: ¹H NMR Spectral Data Comparison (Solvent: CDCl₃)
Proton EnvironmentThis compound Monomer (δ, ppm)Poly(this compound) (δ, ppm)Spectroscopic Change/Significance
Phenyl Protons~7.3-7.5~6.5-7.3Broadening of signals due to the polymer structure and restricted rotation.
Vinyl Proton (β to C=O)~7.7 (d, J≈16 Hz)AbsentDisappearance of the characteristic trans-vinyl proton signal confirms polymerization.
Vinyl Proton (α to C=O)~6.4 (d, J≈16 Hz)AbsentDisappearance of the other vinyl proton signal.
Methine & Methylene ProtonsAbsent~2.5-3.0 (broad)Appearance of broad signals corresponding to the protons on the new polymer backbone.
Methyl Protons (-OCH₃)~3.8 (s)~3.3-3.7 (broad)Signal becomes broad and may shift slightly upfield.
Table 3: ¹³C NMR Spectral Data Comparison (Solvent: CDCl₃)
Carbon EnvironmentThis compound Monomer (δ, ppm)Poly(this compound) (δ, ppm)Spectroscopic Change/Significance
Carbonyl Carbon (C=O)~167~173-175Downfield shift after polymerization.
Vinyl Carbon (β to C=O)~145AbsentDisappearance of sp² carbon signal from the double bond.
Vinyl Carbon (α to C=O)~118AbsentDisappearance of the other sp² vinyl carbon signal.
Phenyl Carbons~128-134~127-138Signals become broader.
Aliphatic Backbone CarbonsAbsent~40-55Appearance of new sp³ carbon signals corresponding to the polymer backbone.
Methyl Carbon (-OCH₃)~52~52Position is relatively unchanged but the signal broadens.
Table 4: UV-Vis Spectral Data Comparison
ParameterThis compound MonomerPoly(this compound)Spectroscopic Change/Significance
λ_max~272-310 nmSignificantly Reduced AbsorbanceThe strong absorption is due to the π-π* transition of the conjugated system (phenyl ring, C=C bond, and carbonyl group). Polymerization disrupts this conjugation by saturating the C=C bond, leading to a significant decrease in absorbance in this region.

Experimental Protocols

Detailed methodologies for the synthesis and analysis are provided to ensure reproducibility and accurate comparison.

Protocol 1: Free-Radical Polymerization of this compound
  • Monomer Purification: this compound is purified by passing it through a column of basic alumina to remove any inhibitor.

  • Reaction Setup: In a Schlenk flask, add the purified this compound monomer.

  • Initiator Addition: Add 2,2'-azobisisobutyronitrile (AIBN) as the free-radical initiator (typically 0.1-1.0 mol% with respect to the monomer).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Place the sealed flask in a preheated oil bath at 60-70 °C and stir for 12-24 hours.

  • Isolation and Purification: After cooling, dissolve the viscous solution in tetrahydrofuran (THF) and precipitate the polymer by adding the solution dropwise into a large volume of cold methanol.

  • Drying: Filter the precipitated poly(this compound) and dry it in a vacuum oven at 40-50 °C to a constant weight.

Protocol 2: Spectroscopic Analysis Workflow

The general workflow for obtaining and comparing the spectroscopic data is outlined below.

G cluster_prep Preparation Details start Start: Obtain Monomer & Synthesize Polymer sample_prep Sample Preparation start->sample_prep prep_ftir Monomer: Neat liquid on ATR crystal Polymer: Solid film on ATR crystal sample_prep->prep_ftir prep_nmr Dissolve in CDCl₃ sample_prep->prep_nmr prep_uvvis Dissolve in suitable UV-transparent solvent (e.g., Cyclohexane) sample_prep->prep_uvvis ftir FT-IR Analysis data_analysis Data Processing & Comparison ftir->data_analysis nmr NMR Analysis (¹H and ¹³C) nmr->data_analysis uvvis UV-Vis Analysis uvvis->data_analysis end_node End: Comparative Report data_analysis->end_node prep_ftir->ftir prep_nmr->nmr prep_uvvis->uvvis

Caption: Workflow for spectroscopic comparison.

  • FT-IR Spectroscopy:

    • Monomer: A drop of liquid this compound is placed directly onto an Attenuated Total Reflectance (ATR) crystal.

    • Polymer: A small amount of the solid, dried poly(this compound) is placed on the ATR crystal, and pressure is applied to ensure good contact.

    • Analysis: Spectra are typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background scan is performed on the clean, empty crystal.

  • NMR Spectroscopy (¹H and ¹³C):

    • Sample Preparation: Approximately 10-20 mg of the monomer or polymer is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃).

    • Analysis: Spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • UV-Vis Spectroscopy:

    • Sample Preparation: Stock solutions of both the monomer and polymer are prepared in a UV-transparent solvent (e.g., cyclohexane or methanol). Dilutions are made to ensure the absorbance falls within the linear range of the instrument (typically < 1.0).

    • Analysis: Spectra are recorded using a dual-beam spectrophotometer, typically from 200 to 400 nm, using a quartz cuvette with a 1 cm path length. The solvent is used as a reference blank. Cinnamate compounds generally show a maximum absorbance (λmax) around 310 nm.[1]

References

In Silico Deep Dive: Unraveling the Mechanisms of Cinnamate Action

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery

Cinnamic acid and its derivatives, a class of naturally occurring phenolic compounds, have garnered significant attention in the drug discovery landscape for their diverse pharmacological activities. In silico studies, leveraging computational power to predict and analyze molecular interactions, have become instrumental in elucidating their mechanisms of action at the atomic level. This guide provides a comparative analysis of in silico investigations into two prominent cinnamate derivatives, a novel synthetic cinnamic acid derivative and the well-studied ferulic acid, targeting key proteins in cancer progression.

Comparative Analysis of In Silico Performance

This section compares the in silico performance of a novel cinnamic acid derivative targeting Matrix Metalloproteinase-9 (MMP-9) and ferulic acid derivatives targeting the Epidermal Growth Factor Receptor (EGFR). The data, summarized from recent studies, highlights their potential as targeted therapeutic agents.

Compound/DerivativeTarget ProteinIn Silico MethodBinding Energy (kcal/mol)Inhibition Constant (Ki)Key Interacting ResiduesIn Vitro Validation (IC50)
Novel Cinnamic Acid Derivative (Compound 5) MMP-9Molecular DockingNot explicitly stated, but showed appreciable interactionsNot explicitly statedLeu188, Ala189, Glu22710.36 µM (A-549 lung cancer cell line)[1][2]
Phenyl Amide Cinnamate (8) MMP-9 (PDB: 4WZV)Molecular Docking-9.640.085 µMNot explicitly stated94.8% inhibition at 100 µg/ml (MCF-7 breast cancer cell line)[3][4]
Ferulic Acid EGFR (PDB: 1XKK)Molecular Docking-5.3Not explicitly statedNot explicitly stated20-35% inhibition at 100µM (Breast Cancer Cells)[5]
Ferulic Acid Derivative (FA1) EGFR (PDB: 3W33)Molecular Docking (PyRx)-8.40Not explicitly statedNot explicitly statedNot available
Ferulic Acid Derivative (FA2) EGFR (PDB: 3W33)Molecular Docking (PyRx)-8.40Not explicitly statedNot explicitly statedNot available
Ferulic Acid Derivative (FA3) EGFR (PDB: 3W33)Molecular Docking (PyRx)-8.40352.65 nMNot explicitly statedNot available
Cynarin MMP-2Molecular Docking-15.197.29 pMNot explicitly statedNot available[6][7]

In Silico Experimental Protocols

The methodologies employed in these in silico studies are crucial for the reproducibility and validation of the findings. Below are detailed protocols for the key experiments cited.

Molecular Docking of Cinnamic Acid Derivatives against MMP-9
  • Protein Preparation: The three-dimensional crystal structure of MMP-9 was obtained from the Protein Data Bank. Water molecules and co-crystallized ligands were removed, and polar hydrogen atoms were added to the protein structure.

  • Ligand Preparation: The 2D structures of the novel cinnamic acid derivatives were drawn using chemical drawing software and then converted to 3D structures. Energy minimization of the ligands was performed using a suitable force field.

  • Docking Simulation: Molecular docking was performed using software such as AutoDock.[3] The prepared MMP-9 protein was set as the receptor, and the synthesized cinnamic acid derivatives were the ligands. A grid box was defined to encompass the active site of the MMP-9 protein. The docking algorithm was then run to predict the binding poses and calculate the binding affinities of the ligands to the receptor.

  • Analysis of Results: The docking results were analyzed to identify the best binding poses based on the lowest binding energy. The interactions between the ligands and the amino acid residues in the active site of MMP-9 were visualized and analyzed to understand the molecular basis of inhibition.[1][2]

Molecular Docking of Ferulic Acid and its Derivatives against EGFR
  • Software and Receptors: Molecular docking was carried out using AutoDock 1.5.7 and PyRx 0.8 software.[5] The crystal structure of the EGFR receptor was obtained from the Protein Data Bank (PDB ID: 3W33).[5]

  • Ligand and Receptor Preparation: The 3D structures of ferulic acid and its derivatives were prepared. The EGFR receptor was prepared for docking by removing water molecules and adding polar hydrogens.

  • Docking and Analysis: The ferulic acid ligand and its four derivatives were docked into the active site of the EGFR receptor.[5] The binding affinity, represented by the free energy of binding, and the inhibition constant (Ki) were calculated.[5] Visualization of the docked poses was performed using Discovery Studio to analyze the interactions between the ligands and the receptor.[5]

Visualizing Molecular Mechanisms and Workflows

To further clarify the complex processes involved, the following diagrams illustrate a key signaling pathway targeted by cinnamates, a typical in silico experimental workflow, and a logical comparison of the inhibitory potential of different cinnamate derivatives.

EGFR_Signaling_Pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Ferulic_Acid Ferulic Acid Derivatives Ferulic_Acid->EGFR

Caption: EGFR signaling pathway and the inhibitory action of Ferulic Acid Derivatives.

In_Silico_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis cluster_validation Validation Protein_Prep Protein Structure (from PDB) Docking Molecular Docking (e.g., AutoDock, PyRx) Protein_Prep->Docking Ligand_Prep Ligand Structure (Cinnamate Derivative) Ligand_Prep->Docking Binding_Analysis Binding Energy & Ki Calculation Docking->Binding_Analysis Interaction_Analysis Interaction Visualization (e.g., Discovery Studio) Binding_Analysis->Interaction_Analysis In_Vitro In Vitro Assay (e.g., IC50 determination) Interaction_Analysis->In_Vitro

Caption: A generalized workflow for in silico molecular docking studies.

Inhibitory_Potential_Comparison Cinnamates Cinnamate Derivatives Cynarin Phenyl Amide Cinnamate Ferulic Acid Derivative (FA3) Novel Cinnamic Acid Derivative (Cmpd 5) Inhibition Inhibitory Potential (Lower is Better) Ki: 7.29 pM (MMP-2) Ki: 0.085 µM (MMP-9) Ki: 352.65 nM (EGFR) IC50: 10.36 µM (A-549) Cinnamates:f0->Inhibition:f0 Strongest Cinnamates:f1->Inhibition:f1 Cinnamates:f2->Inhibition:f2 Cinnamates:f3->Inhibition:f3 Weakest (based on available data)

Caption: Logical comparison of the inhibitory potential of selected cinnamates.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.